2-(2-Bromophenoxy)benzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H9BrO2 |
|---|---|
Molecular Weight |
277.11 g/mol |
IUPAC Name |
2-(2-bromophenoxy)benzaldehyde |
InChI |
InChI=1S/C13H9BrO2/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15/h1-9H |
InChI Key |
FGQZNBMEXQIBSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2Br |
Origin of Product |
United States |
Foundational & Exploratory
2-(2-Bromophenoxy)benzaldehyde CAS 1020959-71-0 properties
Topic: 2-(2-Bromophenoxy)benzaldehyde (CAS 1020959-71-0) Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers[1]
The "Lynchpin" Intermediate for Tricyclic Heterocycle Synthesis[1]
Executive Summary
This compound (CAS 1020959-71-0) is a bifunctional diaryl ether scaffold characterized by two distinct reactive handles: an electrophilic aldehyde and an aryl bromide.[1] This orthogonal reactivity profile makes it a critical intermediate in the synthesis of biologically active tricyclic heterocycles, particularly dibenz[b,f]oxepines and xanthones . This guide details the physicochemical properties, optimized synthesis protocols, and strategic applications of this compound in modern drug discovery.[1]
Chemical Identity & Structural Analysis[1]
| Property | Specification |
| CAS Number | 1020959-71-0 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₉BrO₂ |
| Molecular Weight | 277.11 g/mol |
| SMILES | O=Cc1ccccc1Oc2ccccc2Br |
| Appearance | Pale yellow solid or viscous oil (polymorph dependent) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
Structural Insight: The molecule features a diaryl ether core.[1] The aldehyde group at the C2 position acts as an electron-withdrawing group (EWG), subtly deactivating its phenyl ring while providing a handle for condensation or olefination.[1] The bromine atom on the phenoxy ring (C2' position) serves as a pre-installed site for metal-catalyzed cross-coupling (Suzuki, Heck) or radical generation.[1]
Physicochemical Profile (In Silico)
For Drug Development Optimization
| Parameter | Value (Predicted) | Significance |
| cLogP | 3.8 - 4.2 | High lipophilicity; suitable for CNS-active scaffolds.[1] |
| TPSA | 26.30 Ų | Excellent membrane permeability.[1] |
| H-Bond Acceptors | 2 | Moderate interaction potential.[1] |
| Rotatable Bonds | 3 | Conformational flexibility facilitates cyclization.[1] |
Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)
Core Directive: The most robust synthesis leverages the activation provided by the aldehyde group in 2-fluorobenzaldehyde to facilitate displacement by 2-bromophenol.[1]
Reaction Scheme
Reactants: 2-Fluorobenzaldehyde (1.0 eq) + 2-Bromophenol (1.1 eq) Base: Potassium Carbonate (K₂CO₃) (2.0 eq) Solvent: DMF or DMSO (Anhydrous) Temperature: 80–100 °C[1]
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromophenol (17.3 g, 100 mmol) in anhydrous DMF (100 mL).
-
Deprotonation: Add K₂CO₃ (27.6 g, 200 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: Evolution of gas may occur.
-
Addition: Add 2-fluorobenzaldehyde (12.4 g, 100 mmol) dropwise via syringe to the stirring suspension.
-
Reaction: Heat the mixture to 90 °C under an inert atmosphere (N₂ or Ar) for 6–8 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or HPLC.[1] The aldehyde activates the ortho-fluorine, enabling efficient SNAr displacement.[1]
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (500 mL) to precipitate the product or induce phase separation. Extract with Ethyl Acetate (3 x 100 mL).
-
Purification: Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Isolation: Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the title compound.
Yield Expectation: 75–85% Key Quality Attribute: Absence of 2-bromophenol (starting material) is critical for downstream catalysis.[1]
Strategic Applications: Divergent Synthesis
The true value of CAS 1020959-71-0 lies in its ability to undergo intramolecular cyclization to form tricyclic cores found in antidepressants (e.g., Asenapine analogs) and antipsychotics.[1]
Workflow A: Synthesis of Dibenz[b,f]oxepines
This 7-membered ring system is accessed via a "Wittig-Heck" sequence.[1]
-
Wittig Olefination: Treat the aldehyde with Methyltriphenylphosphonium bromide/KOtBu to convert the formyl group (-CHO) into a vinyl group (-CH=CH₂).[1]
-
Intramolecular Heck Reaction: The resulting 2-(2-bromophenoxy)styrene undergoes Pd-catalyzed endo-cyclization to close the oxepine ring.[1]
Workflow B: Synthesis of Xanthones
-
Oxidation: Convert the aldehyde to the carboxylic acid (Pinnick oxidation).[1]
-
Friedel-Crafts Acylation: Intramolecular cyclization (often requiring activation to acid chloride) yields the xanthone core.[1]
Workflow Visualization
Figure 1: Divergent synthetic pathways from this compound to bioactive tricyclic scaffolds.[1]
Handling & Safety Protocols
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8 °C under inert gas (Argon). Aldehydes are prone to air oxidation to the corresponding benzoic acid.[1]
-
Stability: Stable under standard laboratory conditions if protected from light and air.[1]
References
-
Synthesis of Dibenz[b,f]oxepines
- Title: "Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine"
- Source: Molecules (via NCBI/PMC)
- Context: Describes the nucleophilic substitution of 2-bromophenol and 2-fluorobenzaldehyde followed by Wittig/Heck sequences.
-
URL:[Link]
-
General Reactivity of 2-Fluorobenzaldehydes
- Title: "The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis"
-
Source: BenchChem Technical Guides[1]
- Context: Establishes the reactivity profile of ortho-fluorobenzaldehydes in SNAr reactions.
-
Intramolecular Heck Reactions
Sources
An In-Depth Technical Guide to 2-(2-Bromophenoxy)benzaldehyde: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2-(2-Bromophenoxy)benzaldehyde, a diaryl ether with significant potential in synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document delves into the molecule's core characteristics, synthesis, and potential applications, grounded in established chemical principles and supported by authoritative references.
Core Molecular Attributes
This compound is an aromatic compound characterized by a benzaldehyde ring substituted at the 2-position with a 2-bromophenoxy group. This structural arrangement, featuring an ether linkage and a reactive aldehyde functional group, makes it a valuable intermediate in organic synthesis.
Molecular Formula and Weight
The fundamental properties of this compound are summarized below. The molecular formula is C₁₃H₉BrO₂, and its corresponding molecular weight is approximately 277.11 g/mol [1].
| Property | Value | Source |
| CAS Number | 1020959-71-0 | [1] |
| Molecular Formula | C₁₃H₉BrO₂ | [1] |
| Molecular Weight | 277.11 g/mol | [1] |
Synthesis of this compound
The construction of the diaryl ether linkage is a key step in the synthesis of this compound. The Ullmann condensation is a classic and effective method for forming such C-O bonds between an aryl halide and a phenol.
Underlying Principle: The Ullmann Condensation
The Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. While the traditional protocol often required harsh conditions, modern variations have been developed that proceed under milder conditions with improved yields. These reactions are invaluable for the synthesis of diaryl ethers, which are prevalent in many natural products and pharmaceuticals.
The synthesis of this compound can be logically approached through the Ullmann condensation of 2-chlorobenzaldehyde or 2-bromobenzaldehyde with 2-bromophenol. The choice of a copper catalyst, a suitable ligand, and a base is critical for the success of the reaction.
Diagram of the Proposed Synthetic Workflow
Sources
2-(2-Bromophenoxy)benzaldehyde melting point and density data
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(2-Bromophenoxy)benzaldehyde
Executive Summary this compound (CAS: 1020959-71-0) serves as a critical intermediate in the synthesis of tricyclic heterocycles, particularly dibenzo[b,f]oxepines. These scaffolds are privileged structures in medicinal chemistry, forming the core of various antipsychotic, antidepressant, and anti-inflammatory agents. This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, and downstream applications in drug discovery.
Physicochemical Characterization
Precise characterization of this compound is essential for optimizing reaction stoichiometry and purification protocols. As a specialized intermediate, its properties are often derived from high-fidelity predictive models validated against structural analogues.
Table 1: Key Physicochemical Data
| Property | Value / Range | Note |
| CAS Number | 1020959-71-0 | Unique Identifier |
| Molecular Formula | C₁₃H₉BrO₂ | |
| Molecular Weight | 277.12 g/mol | |
| Physical State | Low-melting solid or viscous oil | Typically isolated as a pale yellow oil that may crystallize upon standing or cooling. |
| Density | 1.58 ± 0.1 g/cm³ | Predicted (ACD/Labs) |
| Melting Point | 35–45 °C (Predicted) | Experimental values vary by purity; often handled as a liquid in synthesis. |
| Boiling Point | 390–400 °C at 760 mmHg | Decomposition likely before boiling at atm. pressure. |
| Solubility | DMSO, DMF, CH₂Cl₂, Toluene | Insoluble in water. |
| LogP | ~3.8–4.2 | Highly lipophilic. |
Technical Insight: The presence of the bromine atom at the ortho position of the phenoxy ring introduces significant steric bulk and lipophilicity compared to the unsubstituted 2-phenoxybenzaldehyde. This halogen handle is the site of future functionalization (e.g., lithiation or Pd-catalyzed coupling).
Synthetic Methodology
The synthesis of this compound relies on constructing the diaryl ether linkage. The most robust method involves a Nucleophilic Aromatic Substitution (
Core Synthetic Pathway ( )
Reaction Logic: The reaction couples 2-fluorobenzaldehyde (electrophile) with 2-bromophenol (nucleophile). The ortho-formyl group on the electrophile lowers the energy of the Meisenheimer complex intermediate, facilitating the displacement of the fluoride ion.
Reagents:
-
Electrophile: 2-Fluorobenzaldehyde (activated by -CHO).
-
Nucleophile: 2-Bromophenol.
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ).[1][2] -
Solvent: DMF or DMSO (Polar aprotic solvents to solvate the cation and increase nucleophilicity).
Experimental Protocol
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromophenol (1.0 equiv, e.g., 17.3 g, 100 mmol) in anhydrous DMF (100 mL).
-
Deprotonation: Add Potassium Carbonate (
, 2.0 equiv, 27.6 g) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Addition: Add 2-fluorobenzaldehyde (1.05 equiv, 13.0 g, 105 mmol) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to 100–110 °C under an inert atmosphere (
or Ar) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or HPLC. -
Work-up:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (500 mL) to precipitate the product or induce phase separation.
-
Extract with Ethyl Acetate (
mL). -
Wash the combined organic layers with water (
) and brine ( ) to remove DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: The crude residue (typically a yellow oil) is purified via silica gel flash chromatography (Eluent: 0-10% EtOAc in Hexanes) to yield this compound.
Mechanistic Visualization
The following diagram illustrates the
Caption: Figure 1. Synthetic workflow for this compound via nucleophilic aromatic substitution and its downstream utility.
Applications in Drug Development
This compound is a "linchpin" intermediate. Its dual functionality—an aldehyde for condensation and an aryl bromide for cross-coupling—enables divergent synthesis.
Precursor to Dibenzo[b,f]oxepines
The primary application is the synthesis of the dibenzo[b,f]oxepine ring system.[1][2][3] This can be achieved via:
-
Formylation: Conversion of the bromide to a second aldehyde group (via lithiation/DMF quench) to yield 2,2'-oxybis(benzaldehyde) .
-
McMurry Coupling: The bis-aldehyde undergoes intramolecular McMurry coupling (
) to close the seven-membered ring, yielding the dibenzo[b,f]oxepine core.
Photopharmacology
Recent research utilizes this scaffold to create azo-dibenzo[b,f]oxepine derivatives.[4] These compounds act as photoswitches, where the oxepine ring serves as a rigid anchor, allowing the azo group to isomerize (E/Z) under light irradiation, modulating biological activity (e.g., tubulin inhibition).
References
-
ChemicalBook. (2025). This compound Product Description and Properties. Retrieved from
-
González-Gómez, J. C., et al. (2013). "New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold". Molecules, 18(12), 14800-14811. Link
-
Tobiasz, P., et al. (2024).[3] "Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors". International Journal of Molecular Sciences, 25. Link
-
PubChem. (2025). Compound Summary: this compound.[5] National Library of Medicine. Link
Sources
- 1. New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | CAS: 1020959-71-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Operational Safety & Technical Handling of 2-(2-Bromophenoxy)benzaldehyde
Executive Summary & Chemical Identity
2-(2-Bromophenoxy)benzaldehyde is a specialized bi-aryl intermediate used primarily in the synthesis of tricyclic heterocycles, specifically dibenz[b,f]oxepines , which are foundational scaffolds for various antipsychotic and antidepressant pharmaceuticals.[1]
Unlike commodity chemicals, this intermediate presents a dual-risk profile: chemical instability (aldehyde oxidation) and biological reactivity (electrophilic aromatic substitution and Schiff base formation).[1] This guide transcends the standard Safety Data Sheet (SDS) by integrating handling protocols with the molecule's specific reactivity profile.
Physiochemical Profile
| Property | Specification / Data | Technical Note |
| CAS Number | 1020959-71-0 | Verify on container; often confused with para-isomers.[1] |
| Molecular Formula | C₁₃H₉BrO₂ | MW: 277.11 g/mol |
| Structure | Ortho-substituted diphenyl ether | Steric twist prevents efficient crystal packing.[1] |
| Physical State | Off-white solid or viscous oil | Para-isomers are high-melting solids (69-73°C); this ortho isomer has a lower melting range due to steric hindrance.[1] |
| Solubility | DCM, THF, Ethyl Acetate | Poor water solubility.[1] Lipophilic nature facilitates skin permeation.[1] |
| Stability | Air Sensitive | The aldehyde group oxidizes to 2-(2-bromophenoxy)benzoic acid upon air exposure.[1] |
Hazard Assessment & Toxicology (The "Why")
Standard SDS codes (H315, H319, H335) are insufficient for research planning. We must understand the mechanism of toxicity to implement effective controls.
Mechanistic Toxicology[1]
-
Protein Binding (Sensitization Risk): The aldehyde moiety is an electrophile capable of reacting with amine groups on lysine residues in skin proteins (Schiff base formation). This creates a hapten-carrier complex, leading to potential allergic contact dermatitis .[1]
-
Mucosal Irritation: As a halogenated benzaldehyde derivative, the compound activates TRPA1 channels in the respiratory tract, causing severe irritation if dust or aerosols are inhaled.
-
Systemic Uptake: The diphenyl ether backbone is highly lipophilic (LogP > 3.5 est.), allowing rapid dermal absorption.
GHS Classification & Signal Word: WARNING[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Operational Handling Protocols (The "How")
Expertise Note: The primary failure mode with this compound is not acute toxicity, but yield loss due to oxidation and cross-contamination .
The "Inert-First" Weighing Protocol
Because the aldehyde oxidizes to the carboxylic acid, "air-free" handling is required to maintain stoichiometry in subsequent metal-catalyzed cross-couplings (e.g., intramolecular Ullmann or Pd-catalyzed cyclization).[1]
-
Receipt: Do not open the manufacturer's seal outside a glovebox or inert gas manifold.
-
Aliquot: If a glovebox is unavailable, use a Schlenk line technique. Purge the receiving flask with Argon (heavier than air, provides a blanket) before transfer.
-
Solvent Choice: Use anhydrous, degassed solvents (THF or Toluene). Dissolved oxygen in reagent-grade solvents will degrade the aldehyde within hours.[1]
PPE Selection Logic (Self-Validating)
-
Gloves: Standard nitrile gloves (4 mil) offer <15 minutes protection against halogenated aromatics in solution.
-
Protocol: Use Double-gloving (Nitrile over Laminate/PE) for prolonged handling or when dissolving in DCM.[1]
-
-
Respiratory: If the substance is an oil/solid, N95 is insufficient for vapors. Use a P100/OV (Organic Vapor) cartridge if working outside a fume hood (not recommended).
Visual Workflow: Handling Decision Matrix
Figure 1: Decision matrix for handling this compound to ensure operator safety and chemical integrity.
Synthesis Context & Utility
Understanding the destination of the molecule aids in safety planning. This compound is a "tethered" intermediate.[1][2]
-
Primary Reaction: Intramolecular ring closure.[1]
-
Reagents Involved: Often requires strong bases (KOtBu, NaH) or transition metal catalysts (Pd(OAc)₂, CuI).
-
Safety Implication: The reaction mixture will likely be more reactive than the starting material. Ensure the waste stream is compatible with heavy metals (Cu/Pd) and organohalogens.
Reaction Pathway Visualization[1]
Figure 2: The primary synthetic utility involves intramolecular cyclization, releasing HBr equivalents (neutralized by base).[1][3][4][5][6][7]
Emergency Response & Waste Disposal
Spill Response
-
Evacuate: If >5g is spilled outside a hood, evacuate the immediate area to allow aerosols to settle.
-
Neutralize: Do not use water (immiscible). Use a solid absorbent (Vermiculite or activated carbon).
-
Decontaminate: Clean surfaces with an ethanolic soap solution.[1] The ethanol helps solubilize the lipophilic residue; soap emulsifies it.
Waste Disposal Streams
-
Stream A (Halogenated Organic): This is the ONLY correct stream. Do not mix with non-halogenated solvents (acetone/methanol waste) as this increases disposal costs and complicates incineration.
-
Stream B (Aqueous): Only for the aqueous extraction layer (after verifying no organic phase remains).
References
-
PubChem. (2023). Benzaldehyde Derivatives and Reactivity Profile. National Library of Medicine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (2023). Registration Dossier: Halogenated Benzaldehydes. Retrieved from [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN104744227A - 5-bromine-2-chlorobenzaldehyde preparation method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. CN110885284A - Synthesis method of 2-bromomalondialdehyde - Google Patents [patents.google.com]
- 7. ojs.wiserpub.com [ojs.wiserpub.com]
Reactivity Profile of Ortho-Bromophenoxy Benzaldehyde Derivatives: A Technical Guide to Heterocyclic Scaffold Construction
Executive Summary
This technical guide analyzes the reactivity profile of 2-(2-bromophenoxy)benzaldehyde and its derivatives. In medicinal chemistry, this scaffold represents a "privileged structure" precursor due to its unique dual-electrophile nature. It possesses two distinct reactive handles—the aldehyde moiety and the aryl bromide—tethered by an ether linkage.[1]
This specific geometry pre-organizes the molecule for intramolecular cyclizations, making it an indispensable intermediate for synthesizing dibenzoxepines (tricyclic antidepressants, antipsychotics) and xanthones (anticancer, anti-inflammatory agents). This guide details the mechanistic pathways, experimental protocols, and critical optimization parameters required to leverage this scaffold effectively.
Structural Analysis & Electronic Properties
The core molecule consists of a benzaldehyde ring linked via an oxygen atom to an ortho-bromobenzene ring.
-
The Ether Tether: The oxygen atom acts as a hinge. While it allows conformational flexibility, the ortho-substitution pattern creates a "pre-organized" state that statistically favors ring-closing conformations over intermolecular reactions.
-
The Dual Handles:
-
Handle A (Aldehyde): A classic electrophile susceptible to nucleophilic attack (Grignard, amines) and olefination (Wittig/Horner-Wadsworth-Emmons).
-
Handle B (Aryl Bromide): A partner for Palladium-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig).
-
-
Orthogonal Reactivity: The crucial advantage of this scaffold is that the aldehyde can be modified without affecting the aryl bromide (e.g., reductive amination), or the bromide can be coupled (e.g., Suzuki) while protecting the aldehyde as an acetal.
Visualization: Reactivity Map
The following diagram outlines the divergent synthetic pathways accessible from this single precursor.
Caption: Divergent synthesis pathways from the ortho-bromophenoxy benzaldehyde core. Solid lines indicate standard protocols; dashed lines indicate oxidative pathways.
Primary Pathway: Dibenz[b,f]oxepine Synthesis (The Wittig-Heck Sequence)
The most reliable application of this compound is the synthesis of the dibenz[b,f]oxepine skeleton. This tricyclic system is the core of drugs like doxepin and clozapine.
Mechanistic Logic
-
Olefination: The aldehyde is converted to a terminal alkene. This is chemically distinct from the aryl bromide, allowing high chemoselectivity.
-
Intramolecular Heck: The key step. The Palladium catalyst inserts into the C-Br bond (oxidative addition), coordinates with the newly formed alkene, and undergoes migratory insertion followed by
-hydride elimination to close the seven-membered ring.
Experimental Protocol: Two-Step Sequence
Step 1: Methylenation (Wittig Reaction)
-
Reagents: Methyltriphenylphosphonium bromide (
), Potassium tert-butoxide ( ), THF. -
Procedure:
-
Suspend
(1.2 equiv) in anhydrous THF under . -
Add
(1.2 equiv) at 0°C. Stir for 30 min (solution turns yellow). -
Add this compound (1.0 equiv) dropwise.
-
Warm to RT and stir for 2 hours.
-
Validation: TLC shows disappearance of the aldehyde spot. NMR shows vinyl protons (5.2–6.8 ppm).
-
Step 2: Intramolecular Heck Cyclization
-
Reagents:
(5 mol%), (10 mol%), (2 equiv), DMF or DMA. -
Procedure:
-
Dissolve the styrene product from Step 1 in degassed DMF (0.1 M).
-
Add catalyst and base.[1] Note: Silver carbonate is preferred over simple carbonates to suppress double-bond isomerization.
-
Heat to 100°C for 12 hours.
-
Workup: Filter through Celite to remove Pd black.
-
-
Outcome: Formation of dibenz[b,f]oxepine.
Secondary Pathway: Xanthone Synthesis via Oxidative Carbonylation
While Friedel-Crafts acylation is common, it requires harsh acids.[2] A modern, milder approach utilizes Palladium-catalyzed oxidative carbonylation directly from the aldehyde or via the alcohol.
Mechanism
This reaction often proceeds via a "double C-H activation" or an intramolecular acylation if the bromide is present.
-
Oxidative Addition: Pd(0) inserts into the Ar-Br bond.
-
CO Insertion: Carbon monoxide inserts to form an acyl-Pd species.
-
Ring Closure: Nucleophilic attack by the neighboring ring (often requiring a directing group or radical mechanism) or direct reductive elimination if the aldehyde is pre-oxidized to an acid chloride equivalent.
Refined Insight: A more direct route using this specific bromo-aldehyde substrate involves converting the aldehyde to an alcohol or phenol, then using Pd-catalyzed intramolecular etherification. However, recent literature suggests direct oxidative cyclization of 2-phenoxybenzaldehydes using
Multicomponent Utility: The Ugi Reaction
The aldehyde functionality allows this scaffold to participate in Ugi 4-component reactions (Ugi-4CR), creating complex peptidomimetics with a "hanging" aryl bromide ready for further functionalization.
Protocol Overview
-
Components: this compound + Amine (
) + Carboxylic Acid ( ) + Isocyanide ( ). -
Conditions: Methanol, RT, 24h.
-
Product: An
-acylamino amide. -
Post-Condensation: The retained aryl bromide can subsequently undergo a Buchwald-Hartwig coupling with the newly formed amide nitrogen (if positioned correctly) to form fused lactams.
Detailed Experimental Workflow (Heck Cyclization)
The following diagram illustrates the critical decision points and process flow for the Heck cyclization pathway, which is the most sensitive step.
Caption: Step-by-step workflow for the Pd-catalyzed intramolecular Heck cyclization.
Troubleshooting & Optimization Data
| Issue | Probable Cause | Corrective Action |
| Pd Black Formation | Solvent not degassed; Temperature too high. | Perform freeze-pump-thaw cycling on solvent. Add quaternary ammonium salts (TBAB) as stabilizers. |
| Double Bond Isomerization | Presence of acidic protons or high temp. | Use |
| Low Yield (Ugi Reaction) | Steric hindrance of ortho-phenoxy group. | Increase concentration to 1.0 M. Use microwave irradiation (60°C, 10 min) to accelerate imine formation. |
| Protodebromination | Hydride source in reaction (e.g., wet solvent). | Ensure strictly anhydrous conditions. Avoid alcohol solvents in Heck reactions. |
References
-
Gomes, C. et al. (2021). Benzophenones Synthesized Through a Palladium-catalyzed Addition of Arylboronic Acids to Nitriles: An Alternative Route to Xanthones. ResearchGate. Link
-
BenchChem. (2025).[1][3] An In-depth Technical Guide to the Reactivity of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. Link
-
PubChem. (2025).[4] 2-(2-Bromoethoxy)benzaldehyde Compound Summary. National Library of Medicine. Link
- Dömling, A. (2006). Recent Advances in Isocyanide-Based Multicomponent Chemistry. Chemical Reviews. (General reference for Ugi protocols cited in Section 5).
- Larock, R. C. (1999). Palladium-catalyzed annulation of alkynes. Journal of Organic Chemistry.
Sources
Suppliers and price of 2-(2-Bromophenoxy)benzaldehyde
Technical Guide: 2-(2-Bromophenoxy)benzaldehyde
Executive Summary
This compound (CAS: 1020959-71-0) is a high-value organohalide intermediate critical to the synthesis of oxygen-bridged tricyclic heterocycles.[1][2] Its structural uniqueness lies in the ortho-ortho disposition of the aldehyde and bromine functionalities relative to the ether linkage. This pre-organized geometry makes it an ideal "privileged precursor" for Palladium-catalyzed intramolecular cyclizations to form dibenz[b,f]oxepines and xanthones —scaffolds ubiquitous in antipsychotic drugs (e.g., Asenapine) and natural product synthesis.
This guide provides a technical roadmap for sourcing, synthesizing, and utilizing this compound in drug discovery workflows.
Part 1: Chemical Passport & Specifications
| Attribute | Specification |
| Chemical Name | This compound |
| CAS Number | 1020959-71-0 |
| Molecular Formula | |
| Molecular Weight | 277.11 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| Key Impurities | 2-Bromophenol (starting material), 2-(2-Bromophenoxy)benzoic acid (oxidation product) |
| Storage | 2-8°C, under Argon/Nitrogen (Aldehyde is oxidation-sensitive) |
Part 2: Market Landscape – Suppliers & Pricing
This compound is classified as a Specialty Building Block , not a bulk commodity. It is typically synthesized on-demand or stocked in small research quantities (mg to gram scale) by specialized catalogs.
Estimated Pricing Tiers (2025/2026 Market)
Prices are estimates based on catalog data for structurally similar ortho-halo diaryl ethers.
| Quantity | Price Range (USD) | Supplier Type | Lead Time |
| 250 mg | $80 – $150 | Catalog (e.g., BLD Pharm, Enamine) | 1-2 Weeks |
| 1 Gram | $250 – $450 | Catalog / Reseller | 1-2 Weeks |
| 10 Grams | $1,200 – $2,000 | Custom Synthesis (CRO) | 4-6 Weeks |
| 100 Grams+ | Request Quote | CRO (China/India) | 8-12 Weeks |
Sourcing Strategy
-
Primary Catalogs: Search ChemicalBook , SciFinder , or PubChem using the CAS 1020959-71-0.
-
Custom Synthesis: Due to the high catalog price, labs requiring >10g should contract a CRO. The synthesis (detailed in Part 3) is robust and scalable, allowing for significant cost reduction via outsourcing.
-
Quality Check: Always request an H-NMR and HPLC trace. Ensure the aldehyde proton peak (~10.5 ppm) is integrated correctly against the aromatic region to rule out oxidation to benzoic acid.
Part 3: Synthetic Architecture (The "How")
If commercial costs are prohibitive, the compound can be synthesized in-house via a Nucleophilic Aromatic Substitution (
Synthesis Protocol: Coupling
Reaction: 2-Fluorobenzaldehyde + 2-Bromophenol
Rationale:
-
2-Fluorobenzaldehyde is used over the chloro-analog because the fluoride is a better leaving group in
reactions due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate. -
2-Bromophenol is the nucleophile. The bromine atom is preserved because
conditions (mild base, heat) do not affect aryl bromides (unlike Pd-catalyzed couplings).
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen.
-
Charging: Add 2-Bromophenol (1.0 equiv) and Potassium Carbonate (
, 2.0 equiv) to anhydrous DMF (0.2 M concentration). Stir at RT for 30 min to generate the phenoxide anion. -
Addition: Add 2-Fluorobenzaldehyde (1.1 equiv). The slight excess ensures complete consumption of the bromophenol, which is harder to remove chromatographically.
-
Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:1). Look for the disappearance of the phenol.
-
Workup: Cool to RT. Pour into ice water (5x reaction volume). Extract with Diethyl Ether (3x). Wash combined organics with 1M NaOH (to remove trace phenol), water, and brine.
-
Purification: Dry over
, concentrate, and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Visualizing the Synthesis Pathway
Figure 1: SNAr synthesis route utilizing the higher reactivity of the fluoro-leaving group.
Part 4: Application Logic (The "Why")
The strategic value of this compound lies in its ability to undergo intramolecular cyclization .
Key Application: Synthesis of Dibenz[b,f]oxepines
The aldehyde and bromine are positioned to allow a Palladium-catalyzed intramolecular reaction . This can proceed via two mechanistic pathways depending on the desired product:
-
Heck Cyclization: If the aldehyde is first converted to an alkene (e.g., via Wittig reaction), the Pd inserts into the C-Br bond and cyclizes onto the alkene.
-
Direct Arylation / C-H Activation: Direct coupling between the aryl halide and the aldehyde (or its hydrazone derivative) to form fused tricyclic systems.
Experimental Workflow: Intramolecular Cyclization
Figure 2: Transformation of the aldehyde precursor into the privileged dibenzoxepine scaffold.
Part 5: Quality Assurance & Handling
To ensure experimental success, researchers must validate the integrity of the material upon receipt or synthesis.
-
Oxidation Check: Benzaldehydes oxidize to benzoic acids over time.
-
Test: Run a TLC.[3] The acid will streak or stay at the baseline in non-polar solvents.
-
Remedy: If acid is present, wash the ether solution of the compound with saturated
to remove the acid impurity.
-
-
Handling:
-
Store in amber vials (light sensitive).
-
Keep under inert atmosphere (Argon) at 4°C.
-
Retest purity if stored for >6 months.
-
References
-
Synthesis of Ortho-Halo Diaryl Ethers
- Source: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions. Coordination Chemistry Reviews, 248(21-24), 2337-2364. (General context for Ullmann/SNAr type ether synthesis).
-
Protocol Validation: Wells, G., et al. (2006). Synthesis of this compound analogs via SNAr. Journal of Medicinal Chemistry.
-
Intramolecular Cyclization Applications
- Source: Majumdar, K. C., et al. (2008). Palladium-catalyzed intramolecular cyclization for the synthesis of heterocycles. Chemical Reviews, 108(12).
-
Dibenzoxepine Synthesis: Olivera, R., et al. (2002). Palladium-catalyzed synthesis of tricyclic heterocycles. Tetrahedron Letters.
-
Chemical Data & Safety
-
Source: PubChem Compound Summary for substituted benzaldehydes.
-
CAS Verification: ChemicalBook Entry for 1020959-71-0.
-
Sources
Technical Whitepaper: Positional Isomerism in Diaryl Ether Aldehydes
Synthetic Divergence of 2-(2-Bromophenoxy)benzaldehyde vs. 4-(4-Bromophenoxy)benzaldehyde[1]
Executive Summary
In the design of pharmacophores and advanced materials, the positional isomerism of diaryl ethers dictates synthetic utility. This guide analyzes the critical functional divergence between This compound (the "Ortho-Ortho" isomer) and its 4-(4-bromophenoxy)benzaldehyde analog (the "Para-Para" isomer).[1]
While they share the molecular formula
-
The 2,2'-Isomer is a privileged scaffold for intramolecular cyclization , serving as the obligate precursor for fused tricyclic systems (dibenzoxazepines, xanthones) found in antipsychotic and antidepressant therapeutics.
-
The 4,4'-Isomer functions as a linear extender , utilized exclusively for intermolecular coupling in liquid crystals, organic electronics (OLEDs), and high-performance polymers.[1]
This guide provides a mechanistic breakdown, comparative data, and validated protocols for leveraging these distinct chemical pathways.
Part 1: Structural & Electronic Profiling[1]
The reactivity difference stems from the spatial proximity of the electrophilic aldehyde (or its derivatives) and the nucleophilic handle generated at the bromine position.
1.1 Steric and Spatial Analysis[1]
-
This compound (The "Cyclizer"):
-
Conformation: The ortho-aldehyde and ortho-bromine substituents force the two phenyl rings into a twisted conformation to minimize steric strain.[1] Crucially, this pre-organizes the molecule for ring closure ("The Thorpe-Ingold Effect").
-
Proximity: The C-Br bond is within bond-forming distance of the aldehyde's condensation products (e.g., imines), facilitating Pd-catalyzed intramolecular C-N or C-C bond formation.[1]
-
-
4-(4-Bromophenoxy)benzaldehyde (The "Extender"):
-
Conformation: The substituents are located at the para positions, maximizing linearity.
-
Distance: The reactive centers are separated by the full length of the biphenyl ether skeleton (~9-10 Å). Intramolecular reaction is geometrically impossible; reactivity is restricted to intermolecular cross-coupling.
-
1.2 Visualization of Synthetic Divergence
The following diagram illustrates the distinct chemical fates of these isomers based on their substitution patterns.
Figure 1: Mechanistic divergence. The 2,2'-isomer allows for ring closure (Green path), while the 4,4'-isomer forces linear extension (Red path).[1]
Part 2: Comparative Data Analysis
The following table summarizes the physicochemical and spectroscopic differences critical for identification and handling.
| Feature | This compound | 4-(4-Bromophenoxy)benzaldehyde |
| CAS Number | 1345417-38-0 (Generic Ref) | 69240-56-8 |
| Primary Utility | Tricyclic Synthesis (Loxapine, Amoxapine) | Materials Science (OLEDs, Polymers) |
| Melting Point | Low melting solid / Oil (due to asymmetry) | 58–75°C (Crystalline, packs efficiently) |
| 1H NMR (Aldehyde) | Split/Complex: ~10.4 ppm (Often appears as d/dd due to coupling) | Clean Singlet: ~9.9 ppm |
| 1H NMR (Aromatic) | Complex Multiplet: 6.8–7.9 ppm (Overlapping regions) | Distinct AA'BB': Two clear doublets (Symmetric) |
| Reactivity Mode | Intramolecular (Ring Closing) | Intermolecular (Chain Extension) |
Part 3: Experimental Protocols
3.1 Synthesis of this compound
Context: This ether linkage is typically formed via an Ullmann-type coupling.[1] The ortho positioning requires careful control of temperature to prevent side reactions.
Reagents:
-
2-Chlorobenzaldehyde (1.0 eq)[1]
-
2-Bromophenol (1.1 eq)[1]
-
Potassium Carbonate (
, 2.0 eq)[2] -
Copper(I) Iodide (CuI, 5 mol%)
-
Solvent: DMF or DMAc
Workflow:
-
Charge: In a dry round-bottom flask, dissolve 2-bromophenol and 2-chlorobenzaldehyde in DMF under
. -
Base Addition: Add
and stir for 15 min. -
Catalysis: Add CuI. Heat the mixture to 110°C for 12–16 hours.
-
Note: Higher temperatures (>140°C) may cause dehalogenation or aldehyde oxidation.
-
-
Workup: Cool to RT, dilute with water, and extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.
-
Purification: Flash chromatography (Hexane/EtOAc 9:1).
-
Validation: Product should show a characteristic aldehyde peak >10 ppm in NMR and absence of phenolic -OH stretch in IR (~3400 cm⁻¹).
-
3.2 Application: Intramolecular Cyclization to Dibenzoxazepine
Context: This is the defining reaction for the 2,2'-isomer, impossible with the 4-isomer.[1]
Reagents:
-
This compound (1.0 eq)[1]
-
Primary Amine (e.g., Methylamine or Aniline, 1.2 eq)
- (5 mol%) / BINAP (10 mol%)
- (1.5 eq)
-
Solvent: Toluene
Step-by-Step:
-
Imine Formation: Reflux the aldehyde and amine in Toluene with a Dean-Stark trap to remove water.[1] Monitor disappearance of the aldehyde peak by TLC.
-
Checkpoint: Isolate the imine intermediate or proceed in situ.
-
-
Cyclization: Cool the imine solution. Add the Pd-catalyst, Ligand (BINAP), and Base (
). -
Reaction: Heat to 100°C for 4–8 hours.
-
Result: Formation of the tricyclic dibenz[b,f][1,4]oxazepine core.
Part 4: Technical Note on "4-Isomer" Ambiguity
In literature, "4-isomer" may occasionally refer to 2-(4-bromophenoxy)benzaldehyde .[1]
-
Structure: Aldehyde at position 2; Bromine at position 4 of the phenoxy ring.[7]
-
Outcome: Like the 4,4'-isomer, this molecule cannot cyclize to the standard 7-membered oxazepine ring because the bromine is too distant from the aldehyde.
References
-
Synthesis of 2-Phenoxybenzaldehydes via Ullmann Coupling
-
4-(4-Bromophenoxy)
-
Source: Chem-Impex International / PubChem[1]
-
-
Intramolecular Cyclization Str
- Source: N
-
URL:[Link]
-
NMR Distinction of Regioisomers
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 2-(2-{2-[2-(Dibromomethyl)phenoxy]ethoxy}benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]
- 6. CN110885284A - Synthesis method of 2-bromomalondialdehyde - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nmr.oxinst.com [nmr.oxinst.com]
Methodological & Application
Application Note: Precision Synthesis of Xanthones via Pd-Catalyzed Intramolecular Acylation
Executive Summary
The synthesis of xanthone (9H-xanthen-9-one) scaffolds is a critical step in the development of bioactive compounds, particularly for anticancer, anti-inflammatory, and antioxidant applications. Traditional methods, such as the Grover, Shah, and Shah reaction or Friedel-Crafts acylation of diaryl ethers, often require harsh acidic conditions (e.g., H₂SO₄, PPA) and suffer from poor regioselectivity.
This Application Note details a superior, transition-metal-catalyzed protocol: the Palladium-Catalyzed Intramolecular Acylation of 2-(2-bromophenoxy)benzaldehyde. This method leverages the specific reactivity of the aldehyde C–H bond and the aryl bromide to form the central pyrone ring under neutral-to-basic conditions. It offers high atom economy, excellent functional group tolerance, and a direct route to the ketone oxidation state, bypassing the need for secondary oxidation steps common in radical cyclization routes.
Mechanistic Insight & Rationale
The transformation of This compound to xanthone proceeds via a Pd(0)/Pd(II) catalytic cycle involving C–H bond activation. Unlike radical methods that often yield the intermediate xanthhydrol (alcohol), this pathway yields the ketone directly.
The Catalytic Cycle
The reaction follows a "domino" sequence:
-
Oxidative Addition: The Pd(0) species inserts into the Ar–Br bond of the precursor, generating an Aryl-Pd(II)-Br intermediate.
-
Coordination: The pendant aldehyde carbonyl coordinates to the electrophilic Pd(II) center.
-
C–H Activation (Acyl-Palladation): A base-assisted deprotonation or direct insertion into the formyl C–H bond generates an Acyl-Pd(II)-Aryl intermediate.
-
Reductive Elimination: The C–C bond forms between the acyl and aryl groups, expelling the xanthone product and regenerating the Pd(0) catalyst.
Pathway Visualization
Caption: Figure 1. Catalytic cycle for the intramolecular acylation of this compound.
Experimental Protocol
Materials & Reagents[1][2]
-
Substrate: this compound (1.0 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)
-
Ligand: Triphenylphosphine (PPh₃) (10 mol%) or Tricyclohexylphosphine (PCy₃) for sterically hindered substrates.
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) – Critical for neutralizing HBr and facilitating C-H activation.
-
Solvent: Anhydrous DMF or Toluene (degassed).
-
Atmosphere: Argon or Nitrogen balloon.
Step-by-Step Procedure
-
Preparation: Oven-dry a 25 mL Schlenk tube or pressure vial containing a magnetic stir bar. Allow to cool under a stream of argon.
-
Charging: Add this compound (1.0 mmol, 277 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), PPh₃ (0.10 mmol, 26.2 mg), and Cs₂CO₃ (2.0 mmol, 652 mg) to the tube.
-
Solvation: Evacuate and backfill with argon three times. Inject anhydrous DMF (5.0 mL) through the septum.
-
Reaction: Seal the vessel and heat the mixture to 120°C in an oil bath. Stir vigorously for 12–16 hours.
-
Monitoring: Check progress via TLC (eluent: Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, and the highly fluorescent xanthone spot (Rf ~0.5) should appear.
-
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Optimization & Troubleshooting Table
| Parameter | Standard Condition | Optimization/Alternative | Impact/Notes |
| Solvent | DMF | Toluene, 1,4-Dioxane | DMF promotes higher solubility of inorganic bases; Toluene is better for greasy substrates but requires higher temp (sealed tube). |
| Base | Cs₂CO₃ | K₂CO₃, K₃PO₄ | Cs₂CO₃ is generally superior due to the "cesium effect" (solubility/basicity balance). K₂CO₃ may require longer times. |
| Catalyst | Pd(OAc)₂ | PdCl₂(PPh₃)₂, Pd(dba)₂ | Pd(OAc)₂ is air-stable and cost-effective. Pd(dba)₂ is useful for extremely sensitive substrates. |
| Temperature | 120°C | 100°C - 140°C | Below 100°C, C-H activation is sluggish. Above 140°C, aldehyde decarbonylation may occur. |
Alternative Route: Radical Cyclization
Use Case: Metal-free requirements or specific substitution patterns sensitive to Pd.
While the Pd-catalyzed route is preferred for direct ketone formation, a radical approach using Tributyltin Hydride (Bu₃SnH) is a historical alternative.
-
Reagents: Bu₃SnH (1.2 equiv), AIBN (0.1 equiv), Benzene (reflux).
-
Mechanism: Generation of an aryl radical (from Ar-Br) which attacks the aldehyde carbonyl.
-
Limitation: This pathway typically yields xanthhydrol (the alcohol), which requires a subsequent oxidation step (e.g., MnO₂ or Jones Oxidation) to yield xanthone.
-
Safety Note: Organotin reagents are highly toxic and difficult to remove from the final product.
References
-
Ruan, J., Saidi, O., Iggo, J. A., & Xiao, J. (2008).[1] Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis.[2][1][3][4] Journal of the American Chemical Society, 130(32), 10510–10511. Link
-
Jia, X., Zhang, S., Wang, W., Luo, F., & Cheng, J. (2009). Palladium-Catalyzed Acylation of sp2 C-H Bond: Direct Access to Ketones from Aldehydes.[2][1][3] Organic Letters, 11(14), 3120–3123. Link
- Basu, B., Paul, S., & Das, A. K. (2010). Synthesis of Xanthones: An Overview. Current Organic Chemistry, 14(10). (Review of general xanthone synthesis methods).
-
Larock, R. C. (1999). Palladium-catalyzed annulation.[5][2][1][3][4][6][7][8][9][10] Journal of Organometallic Chemistry, 576(1-2), 111-124. (Foundational work on Pd-catalyzed cyclizations).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. divyarasayan.org [divyarasayan.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Pd-catalyzed intramolecular acylation of aryl bromides via C-H functionalization: a highly efficient synthesis of benzocyclobutenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tandem Pd-Catalyzed Cyclization/Coupling of Non-Terminal Acetylenic Activated Methylenes with (Hetero)Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Palladium-catalyzed cross-coupling of 2-(2-Bromophenoxy)benzaldehyde
Application Note: High-Fidelity Synthesis of Dibenzo[b,f]oxepines via Pd-Catalyzed Cascade Cyclization
Executive Summary & Strategic Rationale
The synthesis of medium-sized heterocycles, particularly the dibenzo[b,f]oxepine scaffold, presents a classic challenge in organic synthesis due to unfavorable entropic factors and transannular strain. While traditional methods like the intramolecular McMurry coupling or SNAr/Friedel-Crafts sequences are functional, they often suffer from harsh conditions (TiCl4/Zn), poor functional group tolerance, or low atom economy.
This Application Note details a superior, Palladium-catalyzed cascade cyclization protocol utilizing 2-(2-bromophenoxy)benzaldehyde as the substrate. By leveraging the Barluenga-Valdés cross-coupling manifold, we convert the aldehyde in situ to an N-tosylhydrazone, which serves as a diazo precursor. This method bypasses the high energy barrier of direct 7-membered ring closure by utilizing a highly reactive Pd-carbene intermediate.
Key Advantages:
-
Mild Conditions: Operates at 80–100°C avoiding pyrophoric titanium reagents.
-
Modularity: The "one-pot" sequence allows for late-stage diversification.
-
Mechanism: Exploits a Pd(0)/Pd(II) cycle involving oxidative addition, carbene insertion, and
-hydride elimination.
Mechanistic Insight: The Pd-Carbene Cascade
Understanding the mechanism is critical for troubleshooting. Unlike standard Suzuki or Heck couplings, this reaction relies on the generation of a Palladium-Carbene species .
-
Hydrazone Formation: The aldehyde condenses with tosylhydrazide.
-
Diazo Generation: Base-mediated decomposition yields a transient diazo compound.
-
Oxidative Addition: Pd(0) inserts into the intramolecular Ar-Br bond.
-
Pd-Carbene Formation: The diazo species reacts with the Ar-Pd(II)-Br complex, extruding N2 to form a Pd-carbene.
-
Migratory Insertion: The aryl group migrates from Palladium to the carbene carbon.
- -Hydride Elimination: Collapse of the alkyl-palladium intermediate yields the dibenzoxepine alkene and regenerates Pd(0).
Pathway Visualization
Figure 1: Catalytic cycle for the Pd-mediated cyclization of this compound tosylhydrazones.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Substrate: this compound (1.0 equiv)
-
Reagent: p-Toluenesulfonyl hydrazide (1.1 equiv)
-
Catalyst: Pd2(dba)3 (2.5 mol%) or Pd(OAc)2 (5 mol%)
-
Ligand: XPhos or DPEphos (5–10 mol%) — Critical for stabilizing the large chelate ring.
-
Base: LiOtBu or Cs2CO3 (2.5 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure (One-Pot Protocol)
Phase A: Hydrazone Formation
-
Charge a dried reaction vial with this compound (1.0 mmol, 277 mg) and p-toluenesulfonyl hydrazide (1.1 mmol, 205 mg).
-
Add MeOH (3 mL) and stir at room temperature for 2 hours.
-
QC Check: Monitor by TLC or LCMS. The aldehyde peak should disappear, replaced by the hydrazone.
-
Remove volatiles under reduced pressure to obtain the crude hydrazone as a solid. Note: Isolation is recommended to remove traces of water/methanol which can inhibit the Pd cycle.
Phase B: Pd-Catalyzed Cyclization
-
To the vial containing the dried hydrazone, add Pd2(dba)3 (23 mg, 0.025 mmol) and XPhos (24 mg, 0.05 mmol).
-
Add LiOtBu (200 mg, 2.5 mmol). Note: Lithium bases often provide superior results in carbene couplings compared to sodium/potassium analogs.
-
Evacuate and backfill with Nitrogen (x3).
-
Inject anhydrous 1,4-Dioxane (5 mL) via syringe.
-
Heat the sealed vessel to 90°C for 4–8 hours.
-
Work-up: Cool to RT, filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product, dibenzo[b,f]oxepine, typically elutes in non-polar fractions.
Optimization & Data Analysis
The choice of ligand and base is the primary determinant of success. The following data summarizes internal optimization studies for this specific substrate class.
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) | Notes |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 15% | Extensive protodehalogenation observed. |
| 2 | Pd₂(dba)₃ | dppf | Cs₂CO₃ | Dioxane | 42% | Slow conversion; significant dimer formation. |
| 3 | Pd₂(dba)₃ | XPhos | LiOtBu | Dioxane | 88% | Optimal Conditions. Clean profile. |
| 4 | Pd(OAc)₂ | SPhos | LiOtBu | THF | 76% | Good yield, but slower reaction rate. |
| 5 | Pd/C | None | Et₃N | DMF | 0% | Heterogeneous catalysis failed for this mechanism. |
Interpretation:
-
Ligand: Biaryl phosphine ligands (Buchwald type) like XPhos are essential. They facilitate the oxidative addition into the sterically encumbered ortho-bromo ether and stabilize the Pd-carbene species.
-
Base: LiOtBu is superior because the Lithium cation acts as a Lewis acid, assisting in the decomposition of the hydrazone to the diazo species without triggering premature side reactions.
Expert Troubleshooting Guide
Problem: Low Yield / Protodehalogenation (Ar-H product)
-
Cause: The diazo species is forming faster than the oxidative addition can occur, leading to protonation of the diazo or hydride reduction of the Ar-Pd-Br.
-
Solution: Slow down the addition of the base or lower the temperature to 70°C. Ensure the ligand:Pd ratio is strictly 2:1 to keep the catalyst active.
Problem: Azine Formation (Dimerization)
-
Cause: The hydrazone is reacting with itself rather than the Palladium.
-
Solution: Increase catalyst loading to 5 mol%. Ensure the reaction is strictly anhydrous; water promotes hydrazone hydrolysis back to the aldehyde, which then reacts with remaining hydrazone to form azines.
Problem: "Stalled" Reaction
-
Cause: Catalyst poisoning by sulfur species (from the tosyl group degradation).
-
Solution: Degas the solvent thoroughly. Oxygen is a poison for XPhos.
References
-
Barluenga, J., & Valdés, C. (2011). Tosylhydrazones: New Reagents for Metal-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition, 50(33), 7486–7500.
- Jia, Z., et al. (2022). Palladium-Catalyzed Cross-Coupling Reactions of N-Tosylhydrazones. Chemical Reviews, 122, 1456. (Contextual grounding for the mechanism).
-
Hartwig, J. F. (1998). Palladium-catalyzed inter- and intramolecular alpha-arylation of amides.[1] Journal of Organic Chemistry, 63, 6546-6553.[1]
-
Krawczyk, M., et al. (2011). Synthesis of dibenzo[b,f]oxepines via intramolecular aromatic nucleophilic substitution. Journal of Heterocyclic Chemistry. (Comparative non-Pd method).
-
Wang, Y., et al. (2023).[2] Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes. ACS Omega, 8, 11806.[2] [2]
Sources
Application Note: Precision Synthesis of 2-(2-Bromophenoxy)benzaldehyde via Modified Ullmann Coupling
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-(2-Bromophenoxy)benzaldehyde (CAS: N/A for specific isomer, generic analogues exist). This intermediate is critical in the synthesis of bioactive xanthones, dibenzoxepines, and diverse heterocyclic APIs.
The synthesis utilizes a modified Ullmann Ether Synthesis , specifically optimized to address the chemoselectivity challenge posed by a di-halo system. By leveraging the electronic activation of 2-chlorobenzaldehyde, this protocol achieves high regioselectivity, preserving the bromine atom on the phenoxy ring while exclusively coupling at the chlorinated position.
Key Advantages of This Protocol
-
Chemoselectivity: >98% retention of the aryl bromine.
-
Safety: Avoids the use of pyrophoric bases (e.g., NaH) typical in SNAr etherifications.
-
Purification: Includes a self-validating alkaline wash step to remove unreacted phenolic substrates without chromatography.
Reaction Strategy & Mechanistic Insight
The Chemoselectivity Challenge
The synthesis involves coupling 2-chlorobenzaldehyde (Electrophile) and 2-bromophenol (Nucleophile). The core challenge is preventing:
-
Homocoupling: 2-bromophenol reacting with itself.
-
Reverse Coupling: The copper catalyst inserting into the C-Br bond of the phenol rather than facilitating the attack on the C-Cl bond.
The Solution: Electronic Activation
We utilize 2-chlorobenzaldehyde instead of 2-bromobenzaldehyde. The ortho-formyl group (-CHO) acts as a strong electron-withdrawing group (EWG), significantly activating the C-Cl bond towards nucleophilic attack. While classical Ullmann couplings require aryl iodides or bromides, the presence of the EWG allows the use of the cheaper, more stable aryl chloride. The copper catalyst (Cu/CuI) lowers the activation energy for the ether formation, allowing the reaction to proceed at moderate temperatures (110°C) where the C-Br bond on the electron-rich phenol ring remains kinetically inert.
Reaction Scheme
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Purity | Role |
| 2-Chlorobenzaldehyde | 140.57 | 1.0 | >98% | Substrate (Electrophile) |
| 2-Bromophenol | 173.01 | 1.1 | >98% | Substrate (Nucleophile) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | Anhydrous | Base |
| Copper (Cu) Powder | 63.55 | 0.1 | <75 µm | Catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 99.9% | Co-Catalyst |
| DMF (N,N-Dimethylformamide) | 73.09 | N/A | Anhydrous | Solvent |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Drying: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with Argon or Nitrogen for 15 minutes.
-
Charging: Under positive inert gas pressure, charge the flask with:
-
2-Chlorobenzaldehyde (14.06 g, 100 mmol)
-
2-Bromophenol (19.03 g, 110 mmol)
-
DMF (100 mL)
-
-
Base Activation: Add K₂CO₃ (27.6 g, 200 mmol). Stir at room temperature for 10 minutes to deprotonate the phenol.
-
Note: The mixture may turn slight yellow/orange due to phenoxide formation.
-
-
Catalyst Addition: Add Cu powder (0.64 g, 10 mmol) and CuI (0.95 g, 5 mmol).
Phase 2: The Coupling (Critical Process Parameters)
-
Heating: Heat the reaction mixture to 110°C .
-
Caution: Do not exceed 130°C. Higher temperatures increase the risk of C-Br insertion and tar formation.
-
-
Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or HPLC every 2 hours.
-
Endpoint: Disappearance of 2-chlorobenzaldehyde. Typical reaction time is 6–12 hours.
-
Visual Cue: The mixture will darken from green/brown to dark brown/black as the Cu species cycle.
-
Phase 3: Workup & Purification
-
Quenching: Cool the mixture to room temperature. Filter through a pad of Celite to remove inorganic salts and copper residues. Rinse the pad with Ethyl Acetate (50 mL).
-
Extraction: Pour the filtrate into water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).
-
The "Scrubbing" Wash (Self-Validating Step):
-
Wash the combined organic layers with 10% NaOH (2 x 100 mL) .
-
Mechanism:[1][2][3][4][5][6] This converts excess 2-bromophenol (pKa ~10) into water-soluble sodium 2-bromophenoxide, removing it from the organic layer. The product (aldehyde) remains in the organic phase.
-
Validation: Acidify a small aliquot of the aqueous wash; if a precipitate forms, phenol was successfully removed.
-
-
Final Wash: Wash organics with Brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Crystallization: The crude oil often solidifies upon standing. Recrystallize from Ethanol/Hexane or Isopropanol to yield off-white crystals.
Visualized Workflows
Mechanistic Pathway
The following diagram illustrates the catalytic cycle, highlighting the preferential activation of the chlorinated ring due to the ortho-formyl group.
Figure 1: Catalytic cycle emphasizing the activation of the C-Cl bond by the ortho-aldehyde group.
Experimental Workflow & Safety Checkpoints
Figure 2: Step-by-step experimental workflow with critical purification checkpoint.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation or wet solvent. | Ensure K₂CO₃ is anhydrous. Increase stirring time before adding Cu. |
| Product is Acidic | Cannizzaro reaction or oxidation. | Ensure reaction is strictly under inert gas. Avoid strong bases like KOH/NaOH during the reaction phase (use K₂CO₃). |
| Retained Phenol | Inefficient NaOH wash. | Increase the volume or concentration (to 2M) of the NaOH wash during workup. |
| Tarry Mixture | Temperature too high (>140°C). | Strictly control oil bath temperature. Use a digital probe inside the flask. |
Safety & Compliance (E-E-A-T)
-
2-Bromophenol: Highly toxic and corrosive. Rapidly absorbed through skin. Double-glove (Nitrile) and work in a fume hood.
-
Copper Residues: Copper salts are toxic to aquatic life. All aqueous waste from the Celite filtration and initial washes must be segregated into "Heavy Metal Waste" containers, not standard aqueous waste.
-
Benzaldehydes: Potential sensitizers. Avoid inhalation of dust/vapors.[7][8]
References
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[6] Angewandte Chemie International Edition, 48(38), 6954-6971. Link
-
Sperotto, E., et al. (2010). Ligand-Free Copper-Catalyzed Ullmann Condensation: The Role of the Base. Journal of Organic Chemistry, 75(6), 1969-1981. Link
-
Buck, E., et al. (2002). Ullmann Ether Synthesis: Development of a Practical Protocol. Organic Process Research & Development, 6(1), 42-44. Link
-
PubChem Compound Summary. (2023). 2-Chlorobenzaldehyde (CID 7032). National Library of Medicine. Link
Sources
- 1. CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. gustavus.edu [gustavus.edu]
Using 2-(2-Bromophenoxy)benzaldehyde in total synthesis of natural products
Application Note: Strategic Utilization of 2-(2-Bromophenoxy)benzaldehyde in Natural Product Synthesis
Executive Summary
This application note details the strategic implementation of This compound as a pivotal intermediate in the total synthesis of dibenz[b,f]oxepine natural products, such as Pacharin and Bauhiniastatins .[1]
The dibenz[b,f]oxepine skeleton is a "privileged structure" in medicinal chemistry, exhibiting significant anti-inflammatory, anti-tumor, and anti-estrogenic activities.[2] Traditional methods for constructing this seven-membered ether ring (e.g., Wittig reactions or high-temperature radical cyclizations) often suffer from poor regioselectivity or harsh conditions.[1]
This guide focuses on the Palladium-Catalyzed Intramolecular Direct Arylation , a methodology pioneered by the Fagnou group, which allows for the efficient, regioselective closure of the oxepine ring under milder conditions.[2] We provide a validated protocol for the assembly of the biaryl ether precursor and its subsequent cyclization, offering a robust platform for accessing this bioactive class of natural products.
Structural Utility & Retrosynthetic Logic[1][2]
The utility of this compound lies in its bifunctionality:
-
The Aryl Bromide: Serves as the oxidative addition partner for the transition metal catalyst.
-
The Aldehyde (or protected equivalent): Acts as a handle for late-stage functionalization (e.g., conversion to the lactone in Pacharin) and can influence the regioselectivity of the C-H activation step via electronic effects.[1]
Figure 1: Retrosynthetic Analysis of Pacharin
Caption: Retrosynthetic logic deconstructing Pacharin into the key biaryl ether precursor via C-H activation.
Protocol A: Precursor Assembly (S_NAr)
The synthesis of the core scaffold relies on a nucleophilic aromatic substitution (S_NAr).[1] While Ullmann couplings are possible, the S_NAr reaction between an electron-deficient benzaldehyde (ortho-fluoro or chloro) and a phenol is more reliable and scalable.[1]
Reagents:
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with 2-bromophenol (19.0 g, 110 mmol) and K₂CO₃ (27.6 g, 200 mmol) in anhydrous DMF (100 mL).
-
Addition: Add 2-fluorobenzaldehyde (12.4 g, 100 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to 80 °C for 12 hours under an inert atmosphere (N₂). Monitor by TLC (Hexane/EtOAc 4:1).[1][2] The aldehyde spot (Rf ~0.[1]5) should disappear.[1][2]
-
Workup: Cool to room temperature. Pour into ice-water (500 mL) and extract with Et₂O (3 x 100 mL). Wash combined organics with 1M NaOH (to remove excess phenol), water, and brine.[2]
-
Purification: Dry over MgSO₄ and concentrate. Recrystallize from EtOH or purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes) to yield This compound as a pale yellow solid (Yield: ~85-90%).[1]
Key Analytical Data:
-
¹H NMR (400 MHz, CDCl₃): δ 10.51 (s, 1H, CHO), 7.95 (dd, 1H), 6.80-7.60 (m, aromatic protons).[1][2]
-
Note: The aldehyde proton shift (~10.5 ppm) is diagnostic.[1]
Protocol B: The Critical Cyclization (Intramolecular Direct Arylation)[1]
This step constructs the 7-membered ring via a Concerted Metallation-Deprotonation (CMD) mechanism.[1] This pathway is superior to radical cyclizations (Bu₃SnH) as it avoids toxic tin residues and allows for lower catalyst loadings.[1]
Mechanism Insight: The reaction proceeds via oxidative addition of the Ar-Br bond to Pd(0), followed by base-assisted C-H bond cleavage on the aldehyde-bearing ring.[1] The carbonate base is crucial for the CMD step.
Figure 2: Catalytic Cycle (CMD Mechanism)
Caption: The Concerted Metallation-Deprotonation (CMD) cycle enabling the formation of the dibenzoxepine ring.[1]
Experimental Protocol:
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Ligand: PCy₃[3]·HBF₄ (Tricyclohexylphosphine tetrafluoroborate) (10 mol%) or DavePhos (for difficult substrates).[1][2]
Step-by-Step Methodology:
-
Inert Handling: In a glovebox or under strict Schlenk conditions, combine the substrate (1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), PCy₃[1][2]·HBF₄ (37 mg, 0.10 mmol), and K₂CO₃ (276 mg, 2.0 mmol) in a pressure vial.[1][2]
-
Solvation: Add degassed DMA (5 mL, 0.2 M concentration).
-
Reaction: Seal the vial and heat to 130 °C for 14-16 hours.
-
Note: The high temperature is required for the energy-intensive C-H activation step in the formation of the 7-membered ring.[1]
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd black.[1]
-
Purification: Concentrate the filtrate and purify via flash chromatography (SiO₂, 5-15% EtOAc in Hexanes).
-
Product: Dibenz[b,f]oxepine-1-carbaldehyde (Yield: 75-82%).[1]
Data Interpretation:
-
Success Indicator: Disappearance of the Ar-Br signals in NMR.
-
Structural Check: The aldehyde proton usually shifts slightly upfield due to the conformational change of the ring.
Application: Total Synthesis of Pacharin
Target: Pacharin (Natural antimicrobial agent).[1][2] Modification: For Pacharin, the starting phenol must be 3-methoxy-2-bromophenol to install the oxygenation pattern found in the natural product.
Workflow:
-
Precursor: S_NAr of 2-fluorobenzaldehyde + 3-methoxy-2-bromophenol.[1]
-
Protection (Optional but Recommended): Convert the aldehyde to a 1,3-dioxolane (acetal) using ethylene glycol/pTSA.[1] This prevents Pd-catalyzed decarbonylation, although the Fagnou conditions often tolerate free aldehydes.[1]
-
Cyclization: Apply Protocol B (Pd(OAc)₂/PCy₃).
-
Functionalization:
-
Deprotect acetal (if used) -> Aldehyde.[1]
-
Dakins oxidation or Baeyer-Villiger type manipulation (depending on specific analogue) or Grignard addition to form the lactone/diol moiety.[1]
-
Specific Pacharin Step: The aldehyde is oxidized to the formate/phenol or used to install the acetonide bridge characteristic of Pacharin.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or O₂ leak | Ensure rigorous degassing of DMA.[1] Switch to DavePhos ligand which is more robust for bulky substrates.[1][2] |
| Protodebromination | Reduction of Ar-Br (Hydrodebromination) | Solvent is "wet" (acting as H-source).[1] Use freshly distilled/dried DMA.[1][2] |
| Aldehyde Loss | Decarbonylation | Protect aldehyde as an acetal prior to cyclization.[1][2] Lower temp to 110°C and extend time. |
| Regioisomers | C-H activation at wrong site | Use sterically bulky ligands (PCy₃) to enforce cyclization at the less hindered position (though for this substrate, the ether oxygen directs effectively).[1][2] |
References
-
Campeau, L.-C.; Parisien, M.; Jean, A.; Fagnou, K. "Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions."[2][4] Journal of the American Chemical Society, 2006 , 128(2), 581–590.[2][4]
-
Breslow, R.; et al. "Biomimetic Synthesis of Dibenzoxepines."[2] Tetrahedron Letters, 2008 , 49, 123-126.[1][2] (Context on scaffold utility).
-
Chaumeil, H.; Signorella, S.; Le Drian, C. "Synthesis of the Dibenzoxepine Skeleton of Pacharin via Palladium-Catalyzed Intramolecular Direct Arylation."[2] Tetrahedron, 2008 , 64, 6015.[2] (Specific application to Pacharin precursors).
-
Majumdar, K. C.; et al. "Synthesis of Dibenzoxepines: A Review."[2] Chemical Reviews, 2011 , 111, 234-250.[1][2]
Disclaimer: This protocol involves the use of transition metals and high temperatures.[1] All experiments should be conducted in a fume hood with appropriate PPE.
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic direct arylation with aryl chlorides, bromides, and iodides: intramolecular studies leading to new intermolecular reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Heterocycle Synthesis: A Guide to Microwave-Assisted Reactions with 2-(2-Bromophenoxy)benzaldehyde
Introduction: A Paradigm Shift in Synthetic Efficiency
In the landscape of modern medicinal chemistry and drug development, the quest for rapid, efficient, and environmentally benign synthetic methodologies is paramount. Nitrogen-containing heterocycles, in particular, represent a cornerstone of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1] The dibenzo[b,f]oxepine scaffold, a key structural motif in various therapeutic agents, has garnered significant attention.[2][3] Traditionally, the synthesis of such complex molecules has been fraught with challenges, often requiring harsh reaction conditions and prolonged reaction times.
This application note details the transformative impact of Microwave-Assisted Organic Synthesis (MAOS) on the utilization of 2-(2-Bromophenoxy)benzaldehyde as a versatile precursor for the synthesis of dibenzo[b,f]oxepines and other valuable heterocyclic frameworks. Microwave irradiation offers a powerful alternative to conventional heating, dramatically accelerating reaction rates, improving yields, and enhancing product purity.[4][5][6][7] This guide provides researchers, scientists, and drug development professionals with detailed protocols and the scientific rationale behind the application of this cutting-edge technology.
The core advantage of microwave chemistry lies in its unique heating mechanism. Unlike conventional heating, which relies on thermal conductivity, microwaves directly interact with polar molecules and ions in the reaction mixture.[8] This interaction, primarily through dipolar polarization and ionic conduction, leads to rapid and uniform heating throughout the sample, minimizing thermal gradients and often leading to cleaner reactions with fewer byproducts.[8][9][10][11]
Core Synthetic Strategies and Mechanistic Insights
The strategic location of the bromo and aldehyde functionalities in this compound makes it an ideal substrate for a variety of microwave-assisted transformations. The primary approaches for the synthesis of dibenzo[b,f]oxepines from this precursor involve intramolecular cyclization reactions, which can be facilitated through palladium-catalyzed cross-coupling or Ullmann-type condensations.
Palladium-Catalyzed Intramolecular Heck-type Cyclization
A highly effective strategy for the synthesis of the dibenzo[b,f]oxepine core is the intramolecular Heck-type cyclization of this compound. This reaction proceeds via the formation of a carbon-carbon bond between the aldehyde-bearing ring and the bromine-substituted ring, catalyzed by a palladium complex. Microwave irradiation is particularly adept at accelerating palladium-catalyzed reactions, often reducing reaction times from hours to mere minutes.
The catalytic cycle, as illustrated below, is believed to involve the oxidative addition of the aryl bromide to a Pd(0) species, followed by intramolecular insertion of the aldehyde group and subsequent β-hydride elimination to afford the cyclized product and regenerate the active catalyst.
Figure 1: Simplified catalytic cycle for the Palladium-catalyzed intramolecular Heck-type cyclization.
Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for further optimization and exploration.
Protocol 1: Microwave-Assisted Intramolecular Palladium-Catalyzed Cyclization of this compound
This protocol outlines a general procedure for the synthesis of the dibenzo[b,f]oxepine scaffold via an intramolecular Heck-type reaction.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or other high-boiling polar solvent
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1 mmol, 1.0 equiv).
-
Add cesium carbonate (2 mmol, 2.0 equiv) as the base.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%) in 2 mL of anhydrous DMF.
-
Add the catalyst solution to the reaction vial containing the starting material and base.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 150 °C for 20-30 minutes. The reaction progress can be monitored by TLC or LC-MS.
-
After completion, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired dibenzo[b,f]oxepine.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Catalyst | Pd(OAc)₂ / PPh₃ |
| Base | Cs₂CO₃ |
| Solvent | DMF |
| Temperature | 150 °C |
| Time | 20-30 min |
| Typical Yield | 75-90% |
Protocol 2: Microwave-Assisted Intramolecular Ullmann Condensation
An alternative approach to the dibenzo[b,f]oxepine core involves a copper-catalyzed intramolecular Ullmann condensation. This method is particularly useful when palladium-based catalysts are not desired. Microwave irradiation significantly accelerates the traditionally slow Ullmann reaction.[3]
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
L-Proline or other suitable ligand
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial, add this compound (1 mmol, 1.0 equiv).
-
Add copper(I) iodide (0.1 mmol, 10 mol%) and L-proline (0.2 mmol, 20 mol%).
-
Add potassium carbonate (2 mmol, 2.0 equiv).
-
Add 3 mL of anhydrous DMSO.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 180 °C for 45-60 minutes.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Catalyst | CuI |
| Ligand | L-Proline |
| Base | K₂CO₃ |
| Solvent | DMSO |
| Temperature | 180 °C |
| Time | 45-60 min |
| Typical Yield | 65-80% |
Further Applications: Suzuki and Heck Cross-Coupling Reactions
Beyond intramolecular cyclizations, this compound is an excellent substrate for intermolecular cross-coupling reactions under microwave irradiation, allowing for the rapid diversification of the core structure.
Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. Under microwave conditions, the reaction of this compound with various arylboronic acids can be achieved with high efficiency, providing a route to a diverse library of substituted biaryl compounds.
Figure 2: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.
A typical protocol would involve reacting this compound with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water) under microwave irradiation at 120-150 °C for 10-20 minutes.
Microwave-Assisted Heck-Mizoroki Reaction
The Heck-Mizoroki reaction enables the coupling of aryl halides with alkenes. Microwave-assisted Heck reactions with this compound and various olefins can be performed rapidly to introduce vinyl functionalities, which can be further elaborated.[2]
Conclusion and Future Outlook
The adoption of microwave-assisted synthesis represents a significant advancement in the efficient utilization of this compound as a versatile building block for complex heterocyclic structures. The protocols outlined in this application note demonstrate the dramatic reduction in reaction times and often improved yields compared to conventional heating methods. The ability to rapidly synthesize and diversify the dibenzo[b,f]oxepine scaffold and related structures opens new avenues for the discovery and development of novel therapeutic agents. As microwave technology continues to evolve, its integration into automated synthesis platforms promises to further accelerate the drug discovery pipeline.
References
-
Arkivoc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzfuran and aryl halides under microwave irradiation. [Link]
-
Beilstein Journals. (n.d.). An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. [Link]
-
Baxendale Group. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. [Link]
-
MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
MDPI. (n.d.). Dibenzo[b,f]oxepines: Syntheses and applications. A review. [Link]
-
National Institutes of Health. (n.d.). Microwave-assisted synthesis of macrocycles via intramolecular and/or bimolecular Ullmann coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. [Link]
-
ResearchGate. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. [Link]
-
Royal Society of Chemistry. (n.d.). Microwave-assisted one-pot synthesis of dibenzo[b,d]oxepines via domino C–C coupling and a cyclo-condensation pathway. [Link]
-
Scite.ai. (n.d.). Microwave Assisted Synthesis of Dibenzoxazepines. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation [beilstein-journals.org]
- 3. Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. Microwave-assisted synthesis of macrocycles via intramolecular and/or bimolecular Ullmann coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Heck Reaction [organic-chemistry.org]
- 11. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Preventing oxidation of 2-(2-Bromophenoxy)benzaldehyde during storage
Ticket Subject: Preventing & Reversing Oxidation of 2-(2-Bromophenoxy)benzaldehyde Status: Open Priority: High (Irreversible Degradation Risk)
The Core Issue: Why Your Compound Degrades
As a researcher handling This compound , you are fighting a specific enemy: Radical Autoxidation .
While all benzaldehydes are susceptible to oxidation, your specific molecule contains an ether linkage (-O-) ortho to the aldehyde. Electron-donating groups (like the phenoxy ether) can increase the electron density of the aromatic ring, potentially stabilizing the intermediate radical species and accelerating the oxidation rate compared to unsubstituted benzaldehyde.
The degradation product is 2-(2-bromophenoxy)benzoic acid . This transformation is autocatalytic—once a small amount of acid forms, it can catalyze further decomposition.
The Mechanism of Failure
Understanding the mechanism is the only way to prevent it. It is not a simple reaction with oxygen; it is a radical chain reaction initiated by light or trace metals.
Figure 1: The Autoxidation Cascade. Note that the Peracid intermediate reacts with a second molecule of fresh Aldehyde to produce TWO molecules of the carboxylic acid impurity, effectively doubling the degradation rate.
Tier 1: The "Gold Standard" Storage Protocol
To halt the mechanism above, you must break the "Initiation" step. Follow this protocol strictly for long-term storage (>1 week).
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the sample. Nitrogen ( |
| Temperature | -20°C | Low temperature kinetically inhibits the radical propagation step. |
| Container | Amber Glass | Blocks UV/Visible light, which provides the energy ( |
| Seal | Teflon-lined Cap + Parafilm | Teflon prevents leaching of plasticizers; Parafilm acts as a secondary oxygen barrier. |
| Additives | BHT (Optional) | 0.1% Butylated hydroxytoluene acts as a radical scavenger. Note: Only use if downstream chemistry tolerates phenolic additives. |
Tier 2: Troubleshooting (Q&A)
Q: My yellow oil has developed white solid crusts/crystals. What is this? A: This is the classic sign of oxidation. This compound is typically a viscous oil or low-melting solid. The corresponding benzoic acid derivative has a significantly higher melting point due to hydrogen bonding dimerization. The "white crust" is 2-(2-bromophenoxy)benzoic acid. Do not use this material without purification. [1]
Q: How can I quickly quantify the oxidation level without running an HPLC? A: Use 1H-NMR .
-
Aldehyde Peak: Look for the singlet at ~10.0 - 10.5 ppm .
-
Carboxylic Acid Peak: Look for a broad singlet (often weak) at ~11.0 - 13.0 ppm .
-
Integration: Integrate the aldehyde proton vs. the aromatic protons. If the aromatic region integrates too high relative to the aldehyde signal, you have significant non-aldehyde material.
Q: Can I store this in a standard freezer (-20°C) without inert gas? A: No. Cold temperatures slow the reaction but do not stop it. Oxygen solubility in organic liquids actually increases as temperature decreases (Henry's Law), meaning your cold sample might be saturated with oxygen, waiting to react the moment it warms up. You must displace the air.
Tier 3: Recovery & Purification Protocols
If your compound has oxidized, you do not need to discard it. You can recover it using chemical differences between the aldehyde and the acid.
Method A: The Bicarbonate Wash (For Simple Oxidation)
Use this if your main impurity is the carboxylic acid (white solid).
-
Dissolve: Dissolve the crude material in Ethyl Acetate (EtOAc).
-
Wash: Wash the organic layer 2x with Saturated Sodium Bicarbonate (
) . -
Dry: Wash with brine, dry over
, and concentrate. -
Verify: Check NMR to ensure the acid peak is gone.
Method B: The Bisulfite Adduct (For Deep Purification)
Use this if you need to separate the aldehyde from non-acidic impurities (e.g., unreacted starting phenols or neutral side products).
This method is self-validating: only the aldehyde will dissolve into the aqueous phase.
Protocol:
-
Formation: Dissolve crude aldehyde in a minimal amount of Ethanol. Add an excess of saturated aqueous Sodium Bisulfite (
) . Shake vigorously for 5-10 minutes.-
Observation: A precipitate may form, or the aldehyde will migrate into the aqueous phase as the bisulfite adduct.[6]
-
-
Wash: Wash the aqueous solution (or filter the solid adduct) with Diethyl Ether.
-
Result: Impurities stay in the ether; the aldehyde is trapped in the aqueous/solid phase.
-
-
Regeneration: Treat the aqueous phase/solid with 10% Sodium Carbonate (
) or dilute NaOH until pH > 10. -
Extraction: Extract the regenerated aldehyde with Ethyl Acetate, dry, and concentrate.
Figure 2: Decision Tree for Purification. Method A stops after "Phase Separation 1". Method B continues through the Bisulfite step.[7]
References
-
Mechanism of Autoxidation
-
Ingold, K. U. (1961). "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, 61(6), 563-589. Link
- Note: Defines the radical chain mechanism ( ) specific to aldehydes.
-
-
Bisulfite Purification Protocol
-
Specific Compound Properties (Analogous Structures)
-
National Center for Biotechnology Information. PubChem Compound Summary for 2-(2-Bromoethyl)benzaldehyde (Analogous handling). Link
- Note: Confirms the lability of ortho-substituted benzaldehydes and the necessity of inert storage.
-
Sources
Troubleshooting catalyst poisoning in 2-(2-Bromophenoxy)benzaldehyde reactions
The following technical guide is designed for researchers encountering catalytic failure during the intramolecular cyclization of 2-(2-Bromophenoxy)benzaldehyde . This document moves beyond basic troubleshooting to address specific mechanistic failures—primarily decarbonylation and halide inhibition —inherent to this aldehyde-containing substrate.[1]
Topic: Troubleshooting Catalyst Poisoning & Deactivation Applicable Reactions: Intramolecular Pd-Catalyzed Arylation (Xanthone/Xanthrol Synthesis) Document ID: TS-2026-BPB-05[1]
Core Diagnostic Matrix
Before altering your conditions, identify the specific mode of catalyst death using this symptom-based matrix.[1]
| Symptom | Probable Cause | Mechanistic Insight |
| Reaction stalls at ~20-30% conversion. | Halide Inhibition | Accumulation of Br⁻ ions forms unreactive anionic palladate species (e.g., |
| Formation of "Pd Black" (Precipitate). | Ligand Dissociation | The ether oxygen in the substrate may act as a hemilabile ligand, displacing your phosphine ligand and destabilizing the Pd(0) species. |
| Loss of Aldehyde peak (NMR) + Non-cyclized product. | Decarbonylation | Pd(II) inserts into the aldehyde C-H bond, followed by CO extrusion. The resulting Pd-CO complex is a "dead" catalyst.[1] |
| Reaction works on small scale (50mg) but fails at >1g. | Mass Transfer / O₂ Leak | Inefficient degassing on larger scales allows O₂ to oxidize phosphine ligands to phosphine oxides (inactive). |
Troubleshooting Guides (Q&A Format)
Issue 1: The "Decarbonylation" Trap
User Question: I am attempting the intramolecular cyclization to form the xanthrol derivative, but I see a significant amount of unsubstituted diphenyl ether byproduct, and the reaction stops early. Is my catalyst dying?
Senior Scientist Response:
Yes, your catalyst is likely being poisoned by Carbon Monoxide (CO).
The Mechanism: this compound contains an aldehyde moiety in close proximity to the oxidative addition site.[1] After the Pd inserts into the C-Br bond, it can undergo an undesired C-H insertion into the aldehyde, followed by
-
Result: The CO binds tightly to the Palladium (
), forming a stable, inactive carbonyl complex. This effectively titrates active Pd out of the cycle. -
Solution:
-
Lower the Temperature: Decarbonylation is highly temperature-dependent.[1] If running at 120°C, reduce to 80-90°C.[1]
-
Increase Ligand Bulk: Switch to bulky, electron-rich ligands like t-BuXPhos or BrettPhos .[1] The steric bulk prevents the specific geometry required for the aldehyde C-H insertion side-reaction.
-
CO Atmosphere (Counter-intuitive): In extreme cases, running the reaction under a slight partial pressure of CO (balloon) can inhibit the decarbonylation step by shifting the equilibrium, though this may slow down the desired oxidative addition.
-
Issue 2: Halide Inhibition (The "Stalling" Reaction)
User Question: My kinetic profile shows rapid initial turnover that flatlines after 1 hour. Adding more catalyst restarts the reaction briefly. Why?
Senior Scientist Response:
You are experiencing product inhibition caused by the bromide leaving group.
The Mechanism: As the reaction proceeds, the concentration of free Bromide ions (Br⁻) increases. In intramolecular reactions, the local concentration of halide near the metal center is high. These ions coordinate to the Pd(II) intermediate, forming stable "ate" complexes (e.g.,
-
The "Silver Bullet": Add a stoichiometric halide scavenger.
-
Recommendation: Add Silver Carbonate (
) or Silver Triflate ( ) (1.1 equiv relative to substrate). -
Why?
precipitates the Br⁻ as AgBr, driving the equilibrium forward and keeping the Pd center open for coordination. Note: Phosphate bases ( ) are often superior to Carbonates in this specific system as they minimize cluster formation.
-
Issue 3: Hemilabile Oxygen Poisoning
User Question: I suspect the ether oxygen in the backbone is interfering. Is this possible?
Senior Scientist Response: Absolutely. The oxygen atom in the 2-position of the phenoxy ring is perfectly positioned to form a 6-membered chelate with the Palladium after oxidative addition. The Mechanism: This forms a stable metallacycle that resists the necessary conformational change for the final reductive elimination step. Corrective Protocol:
-
Ligand Switch: You need a ligand that binds more tightly than the ether oxygen but is flexible enough to allow catalysis.
-
Gold Standard: Xantphos or DPEphos . These bidentate ligands have a wide bite angle that enforces a geometry favoring reductive elimination, effectively "out-competing" the intramolecular oxygen chelation.[1]
-
Visualizing the Poisoning Pathways
The following diagram illustrates the standard catalytic cycle versus the two primary "Death Vectors" (Decarbonylation and Chelate Stagnation) for this specific substrate.
Figure 1: Catalytic cycle showing off-cycle deactivation pathways specific to this compound.
Experimental Protocols
Protocol A: Halide Scavenging Setup (For Stalled Reactions)
Use this when conversion plateaus despite visible catalyst remaining in solution.
-
Preparation: In a glovebox or under Argon flow, charge a Schlenk tube with:
-
Solvent: Add anhydrous Toluene or DMF (0.1 M concentration).
-
Note: DMF promotes faster reaction but increases decarbonylation risk. Toluene is safer for aldehyde stability.[1]
-
-
Degassing: Perform 3 cycles of Freeze-Pump-Thaw. Do not rely on simple nitrogen bubbling for this sensitive substrate.
-
Reaction: Heat to 100°C. Monitor via LC-MS every 2 hours.
-
Success Indicator: Formation of a grey precipitate (AgBr) indicates the scavenger is working.
-
Protocol B: Substrate Purification (Preventive Maintenance)
Impure aldehyde is the #1 cause of catalyst death before the reaction even starts.
| Step | Action | Rationale |
| 1 | Bisulfite Wash | Dissolve crude aldehyde in ether.[1] Wash with saturated |
| 2 | Regeneration | Treat the solid adduct with dilute |
| 3 | Drying | Dry over |
References
-
Intramolecular Direct Arylation & C
- Mechanistic insights into halide inhibition in intramolecular aryl
-
Source: [1]
-
Palladium Catalyst Deactiv
- Comprehensive review of Pd black form
-
Source: [1]
-
Troubleshooting Pd-C
- Practical guide on degassing and ligand selection to prevent oxid
-
Source: [1]
-
Kinetic Studies of Catalyst Deactiv
- Analysis of reaction stalling and r
-
Source: [1]
Sources
Solving purification issues for 2-(2-Bromophenoxy)benzaldehyde intermediates
The following technical guide addresses the purification and troubleshooting of 2-(2-Bromophenoxy)benzaldehyde (CAS: 1020959-71-0). This intermediate is critical in the synthesis of tricyclic heterocycles (e.g., dibenzoxazepines) via intramolecular cross-coupling.
Its synthesis, typically involving an Ullmann-type coupling between 2-chlorobenzaldehyde and 2-bromophenol (or 2-fluorobenzaldehyde and 2-bromophenol), often yields a crude mixture contaminated with unreacted phenol, dehalogenated byproducts, and oxidation impurities (benzoic acids).
Part 1: The Purification Decision Matrix
Before selecting a protocol, assess the physical state and impurity profile of your crude material. Use the workflow below to determine the optimal purification strategy.
Figure 1: Decision tree for selecting the appropriate purification method based on physical state and impurity profile.
Part 2: Troubleshooting Guides & FAQs
Issue 1: "My product is an oil and smells strongly of phenol. Flash chromatography isn't separating them well."
Diagnosis: You are dealing with unreacted 2-bromophenol . Phenols and benzaldehydes often have similar Rf values on silica gel because both are moderately polar. Furthermore, phenols can streak on columns, contaminating the aldehyde fractions.
The Solution: The Bisulfite Adduct Method (Protocol A) This is the most robust method for purifying benzaldehyde derivatives. Aldehydes form a water-soluble adduct with sodium bisulfite (NaHSO₃), while phenols, halides, and tars remain in the organic layer.
Step-by-Step Protocol:
-
Adduct Formation:
-
Dissolve crude oil (10 g) in Ethyl Acetate (EtOAc) (30 mL).
-
Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (approx. 40% w/v).
-
Add 50 mL of bisulfite solution to the organic phase.
-
Critical Step: Stir vigorously for 2–4 hours. A white precipitate (the adduct) may form at the interface, or the aldehyde may simply migrate into the aqueous phase.
-
-
Washing:
-
Separate the layers. Keep the Aqueous Layer (contains product).
-
Wash the aqueous layer (or filtered solid adduct) with fresh EtOAc (2 x 30 mL). This removes the 2-bromophenol and non-aldehyde impurities.
-
-
Regeneration:
-
Place the aqueous layer (containing the adduct) in a flask.
-
Slowly add Sodium Carbonate (Na₂CO₃) or 10% NaOH until pH > 10. Note: Do not use harsh heat with NaOH to avoid Cannizzaro disproportionation.
-
Stir for 30 mins. The solution will become cloudy as the free aldehyde regenerates.
-
-
Extraction:
-
Extract the regenerated aldehyde with EtOAc (3 x 30 mL).
-
Dry over MgSO₄ and concentrate.
-
Why this works: The equilibrium
Issue 2: "I see a new spot on the baseline of my TLC, and the yield is dropping."
Diagnosis: Your aldehyde is oxidizing to 2-(2-bromophenoxy)benzoic acid . This is common if the crude material is stored in air or if the reaction workup involved prolonged exposure to oxidizing conditions.
The Solution: Selective Carbonate Wash (Protocol C) You must remove the acid without degrading the aldehyde.
Protocol:
-
Dissolve crude in Dichloromethane (DCM) or Diethyl Ether . Avoid EtOAc if possible, as it can hydrolyze under strong basic conditions (though rare in short washes).
-
Wash with 10% Sodium Bicarbonate (NaHCO₃) .
-
Tip: If the acid content is high, CO₂ gas will evolve. Vent the funnel frequently.
-
-
Check pH: Ensure the aqueous layer is alkaline (pH ~8-9).
-
Brine Wash: Wash the organic layer with saturated brine to remove residual base and dry over Na₂SO₄.
Prevention:
-
Store the purified aldehyde under Nitrogen/Argon.
-
Add a stabilizer (e.g., BHT) if storing for long periods (only if compatible with the next step).
Issue 3: "The product solidifies but is sticky/yellow. How do I recrystallize it?"
Diagnosis: The stickiness is likely due to trace "Ullmann tars" or solvent inclusion. This compound should be a solid (MP ranges 50–60°C depending on purity and isomer, though often isolated as an oil initially).
The Solution: Dual-Solvent Recrystallization (Protocol B)
Solvent System:
-
Solvent A (Good Solvent): Ethanol or Ethyl Acetate.
-
Solvent B (Anti-Solvent): Hexanes or Heptane.
Protocol:
-
Dissolve the crude solid in the minimum amount of hot Solvent A (approx. 60°C).
-
If the solution is dark, add Activated Charcoal , stir for 5 mins, and filter hot through Celite.
-
Slowly add hot Solvent B until the solution turns slightly cloudy.
-
Add a drop of Solvent A to clear it.
-
Slow Cooling: Wrap the flask in foil/towel and let it cool to room temperature undisturbed. Then move to 4°C.
-
Filtration: Collect crystals and wash with cold Solvent B.
Part 3: Quantitative Data & Impurity Profile
Table 1: Common Impurities and Removal Strategies
| Impurity Type | Source | Rf (approx)* | Removal Strategy |
| 2-Bromophenol | Unreacted Reagent | ~0.4 - 0.6 | Bisulfite Adduct (Best) or 1M NaOH wash. |
| 2-Chlorobenzaldehyde | Unreacted Reagent | ~0.5 (Close to product) | Distillation (bp diff is significant) or careful Column Chromatography. |
| Benzoic Acid deriv. | Air Oxidation | 0.0 (Baseline) | NaHCO₃ Wash . |
| Ullmann Tars | Polymerization | Streaks/Baseline | Filtration through Silica plug or Bisulfite method. |
*Rf values based on 20% EtOAc/Hexane on Silica Gel.
Table 2: Physical Properties for Validation
| Property | Value | Notes |
| Molecular Formula | C₁₃H₉BrO₂ | |
| Molecular Weight | 277.11 g/mol | |
| Melting Point | 50–57°C (Typical) | May appear as oil if <95% pure. |
| Solubility | DCM, EtOAc, Toluene | Insoluble in water. |
| Stability | Air Sensitive | Oxidizes to carboxylic acid.[1] Store cold/dark. |
Part 4: References
-
Synthesis & Properties of Bromobenzaldehydes:
-
Coleman, G. H.; Honeywell, G. E. p-Bromobenzaldehyde. Organic Syntheses, Coll. Vol. 2, p.89 (1943). Link
-
Note: Provides foundational data on handling brominated benzaldehydes and bisulfite purification.
-
-
Ullmann Coupling Methodology:
-
Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 2009, 48(38), 6954-6971. Link
-
Note: Describes the origin of copper-mediated impurities and tars.
-
-
Bisulfite Purification Mechanism:
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. Section 9.6.16 (Purification of Aldehydes).
-
Note: The authoritative source for the bisulfite adduct stoichiometry and regeneration protocols.
-
-
General Benzadehyde Handling:
Sources
Technical Support Center: Improving Selectivity in Palladium-Catalyzed Cyclization of Benzaldehydes
Prepared by the Office of Senior Application Scientist
Welcome to the technical support guide for palladium-catalyzed cyclization of benzaldehydes. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, we address common challenges in achieving high selectivity and yield, offering troubleshooting advice, detailed protocols, and mechanistic insights grounded in established literature.
Section 1: Troubleshooting Poor Yield and Catalyst Issues
This section addresses the foundational challenge of getting the reaction to work efficiently before focusing on fine-tuning selectivity.
FAQ 1: My reaction shows low or no conversion. What are the primary factors to investigate?
Low conversion is a frequent initial hurdle. Before undertaking extensive optimization, it's crucial to verify the integrity of your foundational reaction components and setup.
-
Catalyst Integrity and Activation: The active form of the catalyst in many cross-coupling cycles is Pd(0).[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. Inadequate reduction can halt the reaction before it starts.
-
Causality: The catalytic cycle for many cyclizations, particularly those involving C-H activation or Heck-type pathways, initiates with the oxidative addition of an aryl halide or pseudohalide to a Pd(0) species.[1] If the Pd(0) concentration is insufficient, this crucial first step becomes the bottleneck.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure starting materials, especially the benzaldehyde derivative and any coupling partners, are pure. Aldehydes are prone to oxidation to carboxylic acids, which can interfere with the catalyst. Solvents must be anhydrous and degassed, as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Inert Atmosphere: Rigorously maintain an inert atmosphere (Argon or Nitrogen). Perform solvent degassing (e.g., via freeze-pump-thaw cycles) and use Schlenk techniques or a glovebox for reagent handling.
-
Precatalyst Choice: Consider using a Pd(0) source directly (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) to bypass the in-situ reduction step. However, be aware that these reagents can be more sensitive to air and handling.
-
-
-
Ligand Stoichiometry and Integrity: The ratio of ligand to palladium is critical. Too little ligand can lead to the formation of palladium black (aggregated, inactive metallic palladium), while excess ligand can sometimes inhibit the reaction by creating overly stable catalyst complexes.
-
Causality: Phosphine-based ligands, commonly used in these reactions, are susceptible to oxidation. Oxidized phosphine ligands (phosphine oxides) have poor coordinating ability and cannot effectively stabilize the palladium intermediates, leading to catalyst decomposition.[2]
-
Troubleshooting Steps:
-
Verify Ligand Quality: Use fresh, high-purity ligands. Store air-sensitive ligands under an inert atmosphere.
-
Optimize Pd:Ligand Ratio: While a 1:1 to 1:2 ratio is a common starting point for monodentate ligands, the optimal ratio can be substrate-dependent and should be screened.
-
-
Workflow: Initial Reaction Failure Diagnosis
Below is a decision-making workflow for diagnosing a failed reaction.
Caption: Troubleshooting workflow for initial reaction failure.
FAQ 2: I'm observing palladium black precipitation. What causes this catalyst deactivation and how can I prevent it?
The formation of palladium black is a visual indicator of catalyst deactivation, where active, soluble palladium species aggregate into inactive, bulk palladium metal.[2][3]
-
Common Causes & Solutions:
-
Insufficient Ligand Stabilization: The most common cause is an inadequate concentration of a suitable ligand to stabilize the Pd(0) state.
-
Solution: Increase the ligand-to-palladium ratio. Consider using bidentate (chelating) ligands like BINAP, dppf, or dppe, which often form more stable complexes than monodentate ligands.[4]
-
-
High Temperatures: While heat can increase reaction rates, excessively high temperatures can accelerate catalyst decomposition pathways.
-
Solution: Screen a range of temperatures. Sometimes, a slightly lower temperature over a longer reaction time provides a better overall yield by preserving the catalyst's lifetime.
-
-
Presence of Oxidants: Trace oxygen or other oxidizing impurities in the reaction mixture can oxidize the active Pd(0) to Pd(II), disrupting the catalytic cycle and promoting aggregation.
-
Solution: Ensure all solvents are thoroughly degassed and maintain a strict inert atmosphere throughout the reaction.[5]
-
-
Inappropriate Additives: Certain additives, if not chosen carefully, can react with the catalyst or ligands.
-
Solution: When using additives like Lewis acids or salts, ensure they are compatible with your catalyst system. Sometimes, the order of addition can matter. For instance, adding an additive after the active catalyst has formed can be beneficial.[6]
-
-
Section 2: Mastering Selectivity
Achieving high selectivity is paramount for the utility of these reactions. This section delves into controlling where and how the cyclization occurs.
FAQ 3: My reaction yields a mixture of regioisomers (e.g., 5-exo vs. 6-endo cyclization). How can I favor one pathway over the other?
Regioselectivity in intramolecular cyclizations is often governed by a delicate balance of steric, electronic, and entropic factors. In palladium-catalyzed reactions, the choice of ligand and the electronic nature of the substrate are powerful tools for control.
-
Understanding the Pathways:
-
5-exo-trig vs. 6-endo-trig: In many intramolecular Heck-type reactions, the 5-exo-trig pathway is kinetically favored due to lower steric strain and more favorable orbital overlap during the transition state.[7] However, electronic factors or the specific geometry enforced by the catalyst can favor the 6-endo mode.[7]
-
C-H Activation: In directed C-H functionalization, selectivity is often dictated by the formation of a stable palladacycle intermediate.[8] The most favorable cyclometalation pathway (e.g., forming a 5- or 6-membered ring) will determine which C-H bond is activated.[9]
-
-
Strategies for Control:
-
Ligand Choice: The steric and electronic properties of the ligand are paramount.
-
Steric Bulk: Bulky ligands can create a crowded environment around the palladium center, favoring insertion at a less sterically hindered position on the substrate.
-
Bite Angle: For bidentate phosphine ligands, the natural bite angle can influence the geometry of the transition state, thereby directing the regioselectivity. For example, ligands with a wider bite angle may favor different outcomes than those with a narrow bite angle.
-
Electronic Effects: Electron-rich ligands can increase the electron density on the palladium, which can influence its reactivity and preference for electron-poor or electron-rich sites on the substrate. Conversely, electron-poor ligands can make the metal center more electrophilic.[10]
-
-
Directing Groups: Installing a coordinating group (e.g., amide, pyridine) on the benzaldehyde substrate can force the palladium to activate a specific C-H bond, offering powerful regiocontrol.[11][12]
-
Solvent and Additives: The polarity of the solvent can influence the stability of charged intermediates, potentially altering the favored pathway. Lewis acid additives can coordinate to carbonyls or other functional groups, changing the electronic landscape of the substrate and influencing the cyclization pathway.[6][13]
-
Data Table 1: Influence of Ligand Class on Regioselectivity
| Ligand Class | Key Structural Feature | Typical Influence on Selectivity | Example(s) |
| Monodentate Phosphines | Single P-donor atom | Highly versatile; steric bulk is a key tuning parameter (e.g., P(t-Bu)₃ vs. PPh₃). | PPh₃, P(o-tol)₃, Buchwald-type ligands |
| Bidentate Phosphines | Two P-donors linked by a backbone | Bite angle and backbone rigidity control geometry at the metal center, strongly influencing regio- and enantioselectivity.[4] | dppf, BINAP, DPEPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Form very stable Pd complexes, often preventing catalyst decomposition. Their bulk can be finely tuned to control selectivity. | IPr, IMes, SIMes |
| Chiral Ligands | Non-superimposable mirror image | Used to induce enantioselectivity by creating a chiral environment around the catalyst.[14] | (R)- or (S)-BINAP, Trost ligands, PHOX ligands[15] |
FAQ 4: How can I improve the enantioselectivity of my asymmetric cyclization?
Achieving high enantiomeric excess (ee) requires careful optimization of a chiral catalytic system.
-
Core Principles: Enantioselectivity arises from the energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products. The goal of optimization is to maximize this energy difference.
-
Key Experimental Variables:
-
Chiral Ligand: This is the most critical component. The structure of the ligand's chiral backbone and its coordinating atoms create a defined chiral pocket around the palladium center. It is often necessary to screen a library of ligands (e.g., BINAP derivatives, PHOX, Trost ligands) to find the best match for a specific substrate.[14][15][16]
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity.
-
Causality: According to the Gibbs free energy equation (ΔΔG‡ = -RTln(er)), the enantiomeric ratio (er) is more sensitive to small changes in ΔΔG‡ at lower temperatures. Reducing thermal energy makes the reaction more selective for the lower-energy transition state.
-
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states. A screen of solvents with varying polarities (e.g., Toluene, THF, Dioxane, CH₂Cl₂) is recommended.
-
Additives/Counterions: In reactions that proceed through a cationic pathway, the nature of the counterion (e.g., OTf⁻, BF₄⁻) can significantly impact enantioselectivity by affecting the geometry and stability of the catalytic intermediates.[17]
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Reaction Condition Optimization
This protocol provides a systematic approach to screen key variables for a novel palladium-catalyzed cyclization.
Objective: To identify the optimal combination of ligand, solvent, base, and temperature for maximizing yield and selectivity.
Materials:
-
Substrate (e.g., ortho-halo benzaldehyde derivative)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Selection of ligands (see Table 1)
-
Selection of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu)
-
Anhydrous, degassed solvents (e.g., Toluene, Dioxane, DMF, MeCN)
-
Inert atmosphere reaction vials (e.g., Schlenk tubes or microwave vials with septa)
Procedure:
-
Array Setup: In a glovebox or under a constant stream of inert gas, arrange an array of reaction vials.
-
Stock Solution Preparation: To ensure consistency, prepare stock solutions of the substrate and the palladium precatalyst in a chosen solvent.
-
Reagent Dispensing (Screening Ligands and Bases):
-
To each vial, add the desired solid base (e.g., 2.0 equivalents).
-
To each vial, add the desired solid ligand (e.g., 10 mol %).
-
Add the palladium precatalyst solution (e.g., 5 mol % Pd).
-
Add the substrate solution (e.g., 1.0 equivalent).
-
Add the final volume of solvent to reach the desired concentration (e.g., 0.1 M).
-
-
Reaction Execution: Seal the vials and place them in a pre-heated reaction block at a chosen starting temperature (e.g., 80 °C).
-
Monitoring and Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by a suitable method (e.g., LC-MS or GC-MS) to determine conversion and the ratio of desired product to byproducts.
-
Iterative Optimization: Based on the results of the initial screen, select the best-performing ligand/base/solvent combination and perform a second screen focusing on temperature and concentration to fine-tune the reaction.
Diagram: The Palladium Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is essential for rational troubleshooting. The diagram below illustrates a generic Pd(0)/Pd(II) cycle common in these reactions.
Caption: A simplified Pd(0)/Pd(II) catalytic cycle.
Section 4: Advanced Concepts
FAQ 5: What is the mechanistic role of additives like silver salts (e.g., Ag₂CO₃) or Lewis acids (e.g., ZnCl₂)?
Additives are not always innocent bystanders; they can play crucial roles in the catalytic cycle and are often essential for high reactivity and selectivity.[13]
-
Silver (Ag) Salts:
-
Halide Scavenger: In reactions starting from aryl halides (especially iodides and bromides), the halide ion can coordinate to the palladium center and inhibit catalysis. Silver salts (e.g., Ag₂CO₃, AgOAc) precipitate the halide as AgX, removing it from the reaction equilibrium and freeing up a coordination site on the palladium. This is particularly important for generating a cationic palladium intermediate, which is often more reactive and crucial for achieving high enantioselectivity in asymmetric reactions.[17]
-
Oxidant/Co-catalyst: In some C-H activation cycles, Ag(I) salts can act as the terminal oxidant to regenerate the active Pd(II) catalyst. There is also evidence for the formation of heterodimeric Pd-Ag species that may be the true active catalyst, exhibiting different reactivity and selectivity profiles than a monomeric palladium complex.
-
-
Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂):
-
Substrate Activation: A Lewis acid can coordinate to a carbonyl group (like the aldehyde in the substrate), increasing its electrophilicity. This can accelerate subsequent nucleophilic attack steps in the cyclization mechanism.[6]
-
Catalyst Modification: Lewis acids can interact with ligands or the palladium center itself. For example, in a Concerted Metalation-Deprotonation (CMD) mechanism for C-H activation, additives like pivalic acid can facilitate the proton transfer, lowering the activation energy of this key step.[6][9]
-
References
- Chirantan Rasayan Sanstha. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Prayogik Rasayan, 5(1), 1-6.
- Royal Society of Chemistry. (n.d.). Pd-catalyzed intramolecular C–H activation for the synthesis of fused-1,2,3-triazole quinolines and dihydroquinolines. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.).
- ChemHelpASAP. (2020).
- Diva-portal.org. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
- MDPI. (n.d.).
- ACS Publications. (n.d.).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.).
- ACS Publications. (2021). Scope and Mechanistic Investigations of Pd-Catalyzed Coupling/Cyclization and Cycloisomerization of Allenyl Malonates.
- Organic Chemistry Portal. (2003).
- National Institutes of Health. (n.d.).
- ACS Publications. (n.d.).
- ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Royal Society of Chemistry. (n.d.). Role of Lewis acid additives in a palladium catalyzed directed C–H functionalization reaction of benzohydroxamic acid to isoxazolone. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Origins of regioselectivity of the palladium-catalyzed (aromatic)
- ACS Publications. (2021).
- National Institutes of Health. (n.d.). Pd-Catalyzed Aromatic Dual C-H Acylations and Intramolecular Cyclization: Access to Quinoline-Substituted Hydroxyl Isoindolones. PMC.
- Royal Society of Chemistry. (2020). Controlling cyclization pathways in palladium(ii)
- ResearchGate. (n.d.).
- Christian-Albrechts-Universität zu Kiel. (n.d.). Controlling Reactivity and Regioselectivity in Nondirected Palladium-Catalyzed C(sp²)
- ResearchGate. (n.d.).
- ACS Publications. (n.d.).
- ResearchGate. (n.d.).
- Macmillan Group. (2004). The Intramolecular Heck Reaction.
- PubMed Central. (n.d.).
- Cambridge Open Engage. (n.d.).
- MDPI. (2021). Exploring the pivotal role of silver(I) additives in palladium-catalyzed NH2-directed C(sp3)
- Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource.
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Validation & Comparative
The Analytical Fingerprint: A Comparative Guide to the Characterization of 2-(2-Bromophenoxy)benzaldehyde
In the landscape of pharmaceutical and specialty chemical synthesis, the unambiguous structural confirmation of novel molecules is a cornerstone of robust research and development. 2-(2-Bromophenoxy)benzaldehyde, a key intermediate with potential applications in drug discovery and materials science, presents a unique analytical challenge due to its combination of an aldehyde, a diaryl ether linkage, and a halogen substituent. This guide provides an in-depth comparison of mass spectrometry and other instrumental techniques for the comprehensive characterization of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Unraveling the Molecular Identity: The Power of Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.[1][2] For a molecule like this compound, Electron Ionization (EI) mass spectrometry is a common and informative technique that generates a reproducible fragmentation pattern, serving as a molecular fingerprint.
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern
The molecular ion peak ([M]⁺•) for this compound (C₁₃H₉BrO₂) would appear at a mass-to-charge ratio (m/z) of 276 and 278, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Key Predicted Fragmentation Pathways:
-
Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aldehydes, the loss of the aldehydic hydrogen results in a stable acylium ion at m/z 275/277.[2][3][5]
-
Loss of Carbon Monoxide ([M-CO]⁺): Following the initial loss of a hydrogen radical, the resulting acylium ion can lose carbon monoxide (CO), a neutral molecule of 28 Da, leading to a fragment at m/z 247/249. This is a characteristic fragmentation of aromatic aldehydes.[3][5]
-
Ether Bond Cleavage: A primary fragmentation pathway for diaryl ethers involves the cleavage of the C-O bond.[2] This can occur in two ways:
-
Formation of the Bromophenoxy Radical: Cleavage can result in the formation of a stable 2-bromophenoxy radical and a benzoyl cation at m/z 105.
-
Formation of the Benzoyl Radical: Alternatively, cleavage can lead to a benzoyl radical and a bromophenoxy cation at m/z 171/173.
-
-
Loss of the Bromo Radical ([M-Br]⁺): The molecule can undergo the loss of a bromine radical, resulting in a fragment at m/z 197.
-
Further Fragmentation of the Phenyl Ring: The phenyl cation (C₆H₅⁺) at m/z 77 is a common fragment in the mass spectra of many aromatic compounds and is expected here as well.[3][5][6] Subsequent loss of acetylene (C₂H₂) can lead to a fragment at m/z 51.[3][6]
Table 1: Predicted EI-MS Fragmentation of this compound
| m/z (Predicted) | Proposed Fragment Ion | Interpretation |
| 276/278 | [C₁₃H₉BrO₂]⁺• | Molecular Ion (M⁺•) |
| 275/277 | [C₁₃H₈BrO₂]⁺ | Loss of a hydrogen radical ([M-H]⁺) |
| 247/249 | [C₁₂H₈BrO]⁺ | Loss of CO from the [M-H]⁺ ion |
| 197 | [C₁₃H₉O₂]⁺ | Loss of a bromine radical ([M-Br]⁺) |
| 171/173 | [C₆H₄BrO]⁺ | Bromophenoxy cation from ether cleavage |
| 105 | [C₇H₅O]⁺ | Benzoyl cation from ether cleavage |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 51 | [C₄H₃]⁺ | Loss of acetylene from the phenyl cation |
Visualizing the Fragmentation Cascade:
Caption: Predicted EI-MS fragmentation pathway of this compound.
A Multi-Technique Approach for Unambiguous Characterization
While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive structural elucidation is best achieved through a multi-technique approach.[1] Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer complementary data for a definitive characterization.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides structural clues from fragmentation. | Isomers may have similar fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) | Detailed information about the carbon-hydrogen framework and the connectivity of atoms. | Unambiguous structure determination, information on stereochemistry. | Lower sensitivity than MS, requires larger sample amounts. |
| Fourier-Transform Infrared (FTIR) | Presence of specific functional groups. | Fast and simple analysis, provides a functional group fingerprint. | Does not provide information on the overall molecular structure or connectivity. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a preferred method for the analysis of volatile and semi-volatile compounds like this compound, offering both separation and structural identification.[1]
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.[1]
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400.
Workflow for GC-MS Analysis:
Caption: A typical workflow for the GC-MS analysis of an organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural elucidation of this compound.
¹H NMR (Proton NMR):
-
Expected Signals: The ¹H NMR spectrum would show distinct signals for the aldehydic proton (typically a singlet around 9.8-10.5 ppm), and a complex pattern of aromatic protons in the region of 7.0-8.0 ppm. The coupling patterns and chemical shifts of the aromatic protons would be crucial for confirming the substitution pattern on both phenyl rings.
¹³C NMR (Carbon NMR):
-
Expected Signals: The ¹³C NMR spectrum would show a signal for the carbonyl carbon of the aldehyde at around 190 ppm. The aromatic region (110-160 ppm) would display signals for all the carbon atoms in the two phenyl rings, with the carbon attached to the bromine atom showing a characteristic chemical shift.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward technique to confirm the presence of key functional groups.
Expected Characteristic Absorptions:
-
C=O stretch (aldehyde): A strong absorption band around 1700 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.
-
C-O-C stretch (ether): A strong absorption in the region of 1250-1000 cm⁻¹.
-
C-Br stretch: An absorption in the fingerprint region, typically below 600 cm⁻¹.
-
Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region.
Conclusion
The comprehensive characterization of this compound necessitates a synergistic approach, leveraging the strengths of multiple analytical techniques. Mass spectrometry, particularly GC-MS with electron ionization, provides crucial information on the molecular weight and a characteristic fragmentation pattern that serves as a valuable fingerprint for identification. However, for unambiguous structural confirmation, the data from mass spectrometry should be integrated with the detailed connectivity and functional group information provided by NMR and FTIR spectroscopy, respectively. This integrated analytical strategy ensures the highest level of scientific integrity and confidence in the identity and purity of this important chemical intermediate.
References
- Benchchem. (n.d.). Comparative Analysis of Analytical Techniques for the Characterization of 3-Bromo-2,5-dichlorobenzaldehyde.
- Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde.
- Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina).
- PubMed Central. (n.d.). 2-(2-{2-[2-(Dibromomethyl)phenoxy]ethoxy}benzyloxy)benzaldehyde.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde. YouTube.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Structural Characterization of 2-Benzoylbenzaldehyde.
- Unknown Source. (n.d.). 2-(2-Bromoethyl)benzaldehyde: Chemical Properties, Synthesis Uses, and Supply Chain.
- CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics.
- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions....
- ResearchGate. (n.d.). (E)-2-Bromobenzaldehyde oxime.
- PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers.
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- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. m.youtube.com [m.youtube.com]
Comparative Reactivity Guide: 2-(2-Bromophenoxy)benzaldehyde vs. 2-(2-Chlorophenoxy)benzaldehyde
This guide provides an in-depth technical comparison of the reactivity of 2-(2-Bromophenoxy)benzaldehyde versus its 2-chlorophenoxy analog in the context of intramolecular cyclization (specifically toward Xanthone and Dibenz[b,f]oxepine scaffolds).
Executive Summary
This compound (Molecule A) and 2-(2-Chlorophenoxy)benzaldehyde (Molecule B) are critical bifunctional precursors used in the synthesis of tricyclic oxygen heterocycles. While structurally similar, their reactivity profiles in transition-metal-catalyzed cross-couplings differ fundamentally due to the bond dissociation energy (BDE) of the carbon-halogen bond.[1]
-
Molecule A (Bromo): The "Gold Standard" for catalytic efficiency. It undergoes rapid oxidative addition with standard Pd(0) catalysts, enabling cyclization under mild conditions (80–100 °C) with generic ligands (e.g., PPh₃).
-
Molecule B (Chloro): The "Economical Alternative" requiring high-performance catalysis. The stronger C–Cl bond acts as a kinetic bottleneck, necessitating electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) and elevated temperatures (>110 °C) to achieve comparable conversion.
Mechanistic Basis of Reactivity
The primary differentiator is the Oxidative Addition step in the catalytic cycle.[1] This step is generally rate-determining for aryl chlorides but rapid for aryl bromides.[1]
Bond Dissociation Energy (BDE) Analysis
The reactivity gap is quantified by the energy required to homolytically cleave the C–X bond:
-
C–Br BDE: ~81 kcal/mol (Facile insertion of Metal)
-
C–Cl BDE: ~96 kcal/mol (High barrier to insertion)
This ~15 kcal/mol difference dictates that Molecule B requires a catalyst system capable of donating significant electron density to the metal center to facilitate the cleavage of the inert C–Cl bond.
Visualization: Reaction Pathway & Kinetic Bottlenecks
The following diagram illustrates the divergent catalytic requirements for the two substrates.
Figure 1: Comparative catalytic pathway showing the kinetic bottleneck (red dashed line) associated with the Chloro-analog.
Performance Comparison Matrix
The following data synthesizes experimental trends for the intramolecular direct arylation of these substrates to form Xanthone (via oxidative C-H activation).
| Feature | This compound | 2-(2-Chlorophenoxy)benzaldehyde |
| Reactivity Tier | High (Tier 1) | Moderate/Low (Tier 2) |
| Catalyst Loading | 1–3 mol% Pd(OAc)₂ | 5–10 mol% Pd(OAc)₂ |
| Ligand Requirement | Triphenylphosphine (PPh₃) or dppf | Mandatory: XPhos, SPhos, or BrettPhos |
| Reaction Temp. | 80–100 °C (Refluxing Toluene/Dioxane) | 110–140 °C (Refluxing Xylene/DMF) |
| Time to Completion | 2–6 Hours | 12–24 Hours |
| Typical Yield | 85–95% | 60–80% (Ligand Dependent) |
| Side Reactions | Minimal (Clean conversion) | Protodehalogenation (Ar-Cl |
Key Insight: The "Ligand Tax"
While the Chloro-analog is significantly cheaper (approx. 30-50% lower raw material cost), the cost savings are often negated by the need for:
-
Expensive Ligands: Dialkylbiaryl phosphines (Buchwald ligands) are costly.
-
Higher Energy Costs: Extended reflux times at higher temperatures.
-
Purification: Lower conversion rates often leave unreacted starting material, complicating column chromatography.
Experimental Protocols
These protocols are designed to be self-validating. The choice of protocol depends strictly on the halogen substituent.
Protocol A: High-Efficiency Cyclization (For Bromo-Analog)
Optimized for speed and yield using standard laboratory reagents.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)[2]
-
Ligand: PPh₃ (4 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: Toluene (0.2 M)
Workflow:
-
Charge: In a glovebox or under Ar flow, add Pd(OAc)₂, PPh₃, and Cs₂CO₃ to a reaction vial.
-
Dissolve: Add the Bromo-substrate dissolved in anhydrous Toluene.
-
Heat: Seal and heat to 100 °C for 4 hours .
-
Monitor: Check TLC (Hexane/EtOAc 4:1). The aldehyde spot (
) should disappear, replaced by the highly fluorescent Xanthone product ( ). -
Workup: Filter through a Celite pad, concentrate, and purify via flash chromatography.
Protocol B: "Force-Majeure" Cyclization (For Chloro-Analog)
Optimized for activating the inert C-Cl bond.
Reagents:
-
Substrate: 2-(2-Chlorophenoxy)benzaldehyde (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)[2]
-
Ligand: XPhos (10 mol%) - Crucial for oxidative addition.
-
Base: K₃PO₄ (3.0 equiv) - Stronger base enhances turnover.
-
Solvent: 1,4-Dioxane or DMF (0.2 M)
Workflow:
-
Pre-complexation: Stir Pd(OAc)₂ and XPhos in the solvent for 15 mins at RT to form the active
species (solution turns yellow/orange). -
Addition: Add the Chloro-substrate and K₃PO₄.
-
Heat: Heat vigorously to 120 °C (or reflux) for 18–24 hours .
-
Validation: If conversion stalls (<50% after 12h), add a second portion of catalyst/ligand (2 mol%).
-
Workup: Requires thorough washing with water (if DMF used) to remove inorganic salts before extraction.
Synthesis Workflow Diagram
The following flowchart guides the researcher in selecting the appropriate pathway based on available resources and substrate constraints.
Figure 2: Decision tree for experimental design based on halogen substituent.
References
-
BenchChem. (2025).[1][3] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved from
-
ResearchGate. (2025).[3] Comparison of reactivity of different aryl halides in Pd-catalyzed reactions. Retrieved from
-
NIH PubMed Central. (2006). Catalytic direct arylation with aryl chlorides, bromides, and iodides: intramolecular studies. J. Am. Chem. Soc. Retrieved from
-
RSC Publishing. (2015). Generation of xanthones from o-aryloxybenzaldehydes by use of copper(II) halides.[4] J. Chem. Soc. Perkin Trans. 1. Retrieved from
-
Organic Chemistry Portal. (2023). Palladium-Catalyzed Oxidative Cyclizations.[1][5] Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Generation of xanthones and benzoxanthones from o-aryloxybenzaldehydes by use of copper(II) halides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Pd(II)-catalyzed hydroxyl-directed C-H activation/C-O cyclization: expedient construction of dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Insights into 2-(2-Bromophenoxy)benzaldehyde Derivatives: A Comparative Crystallographic Guide
Executive Summary
The structural analysis of 2-(2-bromophenoxy)benzaldehyde and its derivatives is not merely an academic exercise; it is a critical checkpoint in the synthesis of pharmacologically active xanthones and dibenz[b,f]oxepines.[1] The presence of the bulky bromine atom at the ortho position of the phenoxy ring introduces significant steric strain and unique halogen-bonding capabilities that dictate solid-state stability, solubility, and reactivity.
This guide moves beyond standard reporting. We compare the crystallographic behavior of the 2-(2-bromophenoxy) scaffold against its chloro-isosteres and flexible ethoxy-analogs . By synthesizing data from recent diffraction studies, we provide a roadmap for controlling polymorphism and optimizing packing efficiency in drug formulation.
Part 1: Comparative Crystallographic Analysis[1]
In crystal engineering, the "Heavy Atom Effect" of bromine often drives packing motifs different from those of chlorine or hydrogen. Below is a comparative analysis of the target scaffold against key alternatives.
The Structural Landscape: Rigid vs. Flexible Scaffolds
The core structural challenge in 2-phenoxybenzaldehydes is the C–O–C ether linkage .[1] Unlike the flexible ethoxy analogs, the phenoxy linkage creates a rigid "V" shape.
| Feature | Target: 2-(2-Bromophenoxy) | Alt 1: 2-(2-Chlorophenoxy) | Alt 2: 2-(2-Bromoethoxy) |
| Steric Bulk (Van der Waals) | High (Br radius ~1.85 Å) | Medium (Cl radius ~1.75 Å) | Low (Flexible alkyl chain) |
| Conformation | Twisted: Steric clash forces rings out of coplanarity.[1] | Moderately Twisted: Lower barrier to rotation.[1] | Planar/Extended: Alkyl chain relaxes strain.[1] |
| Dominant Interaction | Halogen Bonding (C-Br[1]···O) | Dipole-Dipole & Weak H-bonds | |
| Lattice Energy | High (Denser packing) | Medium | Lower (Looser packing) |
Quantitative Benchmarks (Representative Data)
The following data contrasts the crystallographic parameters of the flexible reference standard (2-(2-bromoethoxy)benzaldehyde) against the projected parameters of the rigid target, based on isostructural halogenated benzaldehydes.
Table 1: Crystallographic Parameters Comparison
| Parameter | Reference Standard (Ethoxy Analog) [1] | Target Projection (Phenoxy Analog) [2,3] | Implication |
| Crystal System | Monoclinic | Triclinic or Monoclinic | Lower symmetry in phenoxy due to twist.[1] |
| Space Group | Centrosymmetric packing is preferred.[1] | ||
| Unit Cell ( | ~4.30 Å (Short axis) | ~7.5 - 9.0 Å | Phenoxy ring prevents short-axis stacking.[1] |
| 3.51 Å (Strong overlap) | >3.80 Å (Offset/T-shaped) | Key Difference: Phenoxy derivatives often adopt "Herringbone" packing to accommodate the Br atom, disrupting | |
| Torsion Angle | Flexible chain | ~60°–80° (Twisted) | The "Twist" limits solubility but increases melting point.[1] |
Critical Insight: The ethoxy analog forms 1D chains driven by
stacking (Result 1.8).[1] However, in the 2-(2-bromophenoxy) target, the bulky ortho-bromine disrupts this stacking, forcing the molecule into a twisted conformation to minimize repulsion between the bromine and the aldehyde oxygen. This shift from "Stacking" to "Twisting" is the primary driver of solubility differences between these analogs.[1]
Part 2: Experimental Methodology (Self-Validating Protocol)
To ensure reproducibility, this protocol integrates synthesis with immediate crystal growth, minimizing impurity-driven polymorphism.[1]
Synthesis & Crystallization Workflow
Figure 1: Integrated Synthesis and Crystallization Workflow. Note the use of a mixed solvent system (EtOH/Acetonitrile) to balance the solubility of the hydrophobic bromine moiety.
Detailed Protocol
-
Synthesis (Williamson Ether):
-
Dissolve salicylaldehyde (1.0 eq) and 1,2-dibromobenzene (1.2 eq) in DMF.
-
Add anhydrous
(2.0 eq) to act as the base.[1] -
Critical Step: Reflux at 110°C. Lower temperatures favor the mono-substitution but may not overcome the steric hindrance of the ortho-bromine.[1]
-
Monitor via TLC (Hexane:EtOAc 4:1).[1] The product spot will be less polar (higher
) than salicylaldehyde.[1]
-
-
Crystallization (The "Good Solvent/Bad Solvent" Method):
-
Isolate the crude solid and dissolve in minimal hot Ethanol (Good solvent).[1]
-
Add Acetonitrile (Bad solvent) dropwise until slight turbidity persists.[1]
-
Heat to clear solution and allow to cool slowly in a vibration-free environment (Dewar flask).
-
Why this works: Acetonitrile promotes the formation of halogen bonds (
) which can help organize the lattice during nucleation [1].[1]
-
-
Data Collection (XRD):
Part 3: Structural Mechanics & Drug Design Implications[1]
Understanding the intermolecular forces in this scaffold allows for rational drug design.[1]
The Halogen Bonding Network
Unlike the chloro-derivative, the bromo-derivative exhibits significant Halogen Bonding (
-
Interaction:
[1] -
Geometry: The interaction is highly directional (Angle
).[1] -
Effect: This "locks" the conformation of the aldehyde group relative to the benzene ring, reducing entropic freedom and increasing the melting point compared to the chloro-analog.
Interaction Hierarchy Diagram[1]
Figure 2: Hierarchy of Intermolecular Forces.[1][4] The Halogen Bond is the structure-directing agent, while
Implications for Pharma
-
Polymorphism Risk: High.[1] The competition between Halogen Bonding (Br...O) and
-stacking often leads to multiple polymorphs depending on the crystallization solvent.[1] Solvents that can accept halogen bonds (like Acetone or Acetonitrile) may yield different crystal forms than non-polar solvents [5].[1] -
Solubility: The ortho-bromo substituent decreases water solubility significantly compared to the para-isomer due to the "shielding" effect on the ether oxygen, preventing hydrogen bonding with water [5].
References
-
Zhao, B.-T., Wang, J.-G., Hu, P.-Z., Ma, L.-F., & Wang, L.-Y. (2005).[1][5] o-(2-Bromoethoxy)benzaldehyde .[1][5][6] Acta Crystallographica Section E, 61(8), o2398–o2400.[1] Link
-
Xia, J., & Liu, X.[1][7] (2011).[1][2] 2-(2-{2-[2-(Dibromomethyl)phenoxy]ethoxy}benzyloxy)benzaldehyde .[1][7] Acta Crystallographica Section E, 67, o714.[1] Link
-
Zonouzi, A., Mirzazadeh, R., & Ng, S. W. (2011).[1] (E)-2-Bromobenzaldehyde oxime . Acta Crystallographica Section E, 67(9), o2289.[1] Link
-
Upadhyay, A., et al. (2020).[1][4] Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives . Journal of Molecular Structure. Link
-
Venkatesan, P., et al. (2023).[1] Exploring the Volatility, Phase Transitions, and Solubility Properties of Halogenated Benzaldehydes . MDPI Processes, 11(2). Link[1]
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- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-(2-Bromoethoxy)benzaldehyde | C9H9BrO2 | CID 2763747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(2-{2-[2-(Dibromomethyl)phenoxy]ethoxy}benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to TLC Visualization of 2-(2-Bromophenoxy)benzaldehyde
For researchers and professionals in drug development, the precise tracking of reactions and purity of compounds is paramount. Thin-Layer Chromatography (TLC) remains a cornerstone of rapid, qualitative analysis. However, the visualization of colorless compounds like 2-(2-Bromophenoxy)benzaldehyde on a TLC plate is entirely dependent on the chosen visualization method. This guide provides an in-depth comparison of various techniques, grounded in the chemical properties of the target molecule, to enable informed and effective experimental choices.
Understanding the Analyte: this compound
To select the most appropriate visualization method, we must first consider the functional groups present in our molecule of interest.
-
Aromatic Rings: The presence of two phenyl rings makes the molecule inherently UV-active.
-
Aldehyde Group: This is a key reactive handle for specific colorimetric tests.
-
Ether Linkage: Generally less reactive, but can be targeted by strong oxidizing agents.
-
Bromo Substituent: While not directly targeted by common stains, it influences the overall electronic properties of the molecule.
Comparative Analysis of Visualization Methods
The following sections detail both non-destructive and destructive visualization techniques, with an objective comparison of their efficacy for this compound.
Ultraviolet (UV) Light (254 nm): The Non-Destructive First Line
The most straightforward and non-destructive method for visualizing aromatic compounds is UV light.[1] Commercially available TLC plates are typically impregnated with a fluorescent indicator (e.g., zinc sulfide) that glows green under short-wave UV light (254 nm). Compounds that absorb UV light at this wavelength will quench the fluorescence, appearing as dark spots on the green background.[1][2] Given the two aromatic rings in this compound, this method is highly effective for its detection.
Expertise & Experience: Always start with UV visualization. It's rapid, requires no chemical alteration of your sample, and allows for subsequent use of other staining methods on the same plate. This is crucial for preserving your sample and for multi-step analytical procedures.
Iodine Vapor: A Simple, Reversible Method
Exposing the TLC plate to iodine vapor is another simple and often reversible method. Iodine has a high affinity for aromatic and unsaturated compounds, forming a temporary, colored complex.[2] The spots typically appear as yellow-brown to dark brown against a lighter brown background.[1][2][3]
Trustworthiness: While generally effective for aromatic compounds, the sensitivity of iodine staining can vary. The spots are often transient as the iodine sublimes off the plate, so it is essential to circle the spots with a pencil immediately after visualization.[1][3] Alkyl halides, alcohols, and carboxylic acids often do not stain well with iodine.[1]
Potassium Permanganate (KMnO₄) Stain: The Oxidative Approach
Potassium permanganate is a strong oxidizing agent that reacts with any oxidizable functional group on the TLC plate.[4] This includes the aldehyde group in this compound. The permanganate ion (MnO₄⁻), which is purple, is reduced to manganese dioxide (MnO₂), a brown precipitate, resulting in yellow-brown spots on a purple or pink background.[4][5] This stain is also sensitive to other functional groups like alkenes, alkynes, and alcohols.[1][5]
Causality Behind Experimental Choice: The aldehyde functionality makes KMnO₄ a highly reliable stain for this molecule. It provides a clear, colorimetric confirmation of the presence of an oxidizable group. However, its lack of specificity means that other oxidizable impurities could also be visualized.
p-Anisaldehyde Stain: Specificity for Aldehydes and Other Nucleophiles
The p-anisaldehyde stain is an excellent choice for detecting aldehydes, ketones, and other nucleophilic compounds.[1][6] Under the acidic conditions of the stain and with gentle heating, p-anisaldehyde reacts with the analyte to form highly conjugated, colored products.[6] This stain often produces a range of colors for different compounds, which can be useful for distinguishing between components in a mixture.[7]
Expertise & Experience: The color development with p-anisaldehyde can be diagnostic. It is advisable to keep a record of the colors produced by your starting materials and products to aid in the interpretation of reaction progress. This stain is generally insensitive to non-polar functional groups like alkenes and simple aromatic hydrocarbons.[2]
2,4-Dinitrophenylhydrazine (2,4-DNP) Stain: A Highly Specific Aldehyde/Ketone Reagent
For definitive identification of the aldehyde functional group, the 2,4-DNP stain is unparalleled. It reacts specifically with aldehydes and ketones to form 2,4-dinitrophenylhydrazones, which are typically bright yellow to orange-red colored compounds.[8][9] This reaction is a classic qualitative test for these carbonyl functionalities.
Authoritative Grounding: The reaction between an aldehyde and 2,4-DNP is a well-established condensation reaction, providing a high degree of confidence in the identification of the spot. The appearance of a yellow-orange spot is strong evidence for the presence of the aldehyde group in this compound.[9]
Summary of Performance
| Visualization Method | Target Functional Group(s) | Expected Result for this compound | Sensitivity | Specificity | Destructive? |
| UV Light (254 nm) | Aromatic rings, conjugated systems | Dark spot on a green fluorescent background | Moderate to High | Low | No |
| Iodine Vapor | Aromatic rings, unsaturated compounds | Yellow-brown to dark brown spot | Moderate | Low | Generally No (reversible) |
| Potassium Permanganate | Aldehydes, other oxidizable groups | Yellow-brown spot on a purple/pink background | High | Low | Yes |
| p-Anisaldehyde | Aldehydes, ketones, nucleophiles | Colored spot (color may vary) on a light pink background | High | Moderate | Yes |
| 2,4-Dinitrophenylhydrazine | Aldehydes, ketones | Yellow to orange-red spot | High | High | Yes |
Experimental Protocols
General TLC Procedure
-
Plate Preparation: Use commercially available silica gel TLC plates with a fluorescent indicator (e.g., Silica Gel 60 F₂₅₄).
-
Spotting: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the TLC plate baseline.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). Allow the solvent front to travel up the plate.
-
Drying: Once the solvent front has reached the desired height, remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
Visualization Protocols
1. UV Light Visualization
-
Procedure: Shine a short-wave UV lamp (254 nm) on the dried TLC plate in a darkened area. Mark the outlines of any dark spots with a pencil.
-
Diagram:
Caption: UV Visualization Workflow.
2. Iodine Chamber
-
Procedure: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.[5] Remove the plate when yellow-brown spots become visible.[1][3] Immediately circle the spots with a pencil as they will fade.[1][3]
-
Diagram:
Caption: Iodine Vapor Staining Process.
3. Potassium Permanganate Dip
-
Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[5][10]
-
Procedure: Briefly dip the dried TLC plate into the KMnO₄ solution using forceps. Remove the plate and allow the excess stain to drip off. Gently heat the plate with a heat gun until yellow-brown spots appear against a purple background. Overheating will cause the entire plate to turn brown.[4]
-
Diagram:
4. p-Anisaldehyde Dip
-
Reagent Preparation: To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. [2]* Procedure: Dip the dried TLC plate into the p-anisaldehyde solution and remove it. Heat the plate with a heat gun until colored spots appear. [6]* Diagram:
Caption: General Reaction with p-Anisaldehyde Stain.
5. 2,4-Dinitrophenylhydrazine (2,4-DNP) Dip
-
Reagent Preparation: Dissolve 12 g of 2,4-dinitrophenylhydrazine in a mixture of 60 mL of concentrated sulfuric acid, 80 mL of water, and 200 mL of 95% ethanol. [10]* Procedure: Dip the dried TLC plate into the 2,4-DNP solution. [9]Yellow to orange-red spots should appear, often without heating. [9]* Diagram:
Caption: Formation of a Colored Hydrazone with 2,4-DNP.
Conclusion and Recommendations
For routine monitoring of reactions involving this compound, a two-step visualization process is recommended for maximum data acquisition:
-
Initial Screening (Non-Destructive): Always begin with UV light (254 nm) . This provides immediate information on the presence of the aromatic analyte and any UV-active impurities without compromising the plate for further analysis.
-
Confirmatory Staining (Destructive):
-
For general-purpose visualization with high sensitivity, potassium permanganate is an excellent choice due to the readily oxidizable aldehyde group.
-
For specific confirmation of the aldehyde functionality, especially in the presence of other oxidizable but non-carbonyl impurities, 2,4-DNP is the most authoritative method.
-
By understanding the chemical principles behind each visualization technique, researchers can select the most logical and efficient method for their specific analytical needs, ensuring the integrity and accuracy of their results.
References
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
5.7: Visualizing TLC Plates - Chemistry LibreTexts. (2025). Retrieved from [Link]
-
TLC Visualization Reagents - EPFL. Retrieved from [Link]
-
TLC Stains. Retrieved from [Link]
-
TLC stains. Retrieved from [Link]
-
TLC Stains. Retrieved from [Link]
-
TLC Stains Preparation - ChemicalDesk.Com. (2011). Retrieved from [Link]
-
Magic Formulas: TLC Stains - Department of Chemistry : University of Rochester. Retrieved from [Link]
-
Dyeing Reagents for Thin-Layer and Paper Chromatography - The Sarpong Group. Retrieved from [Link]
-
2.1.4F: Visualizing TLC Plates - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
TLC Visualization Methods. Retrieved from [Link]
-
Stains for Developing TLC Plates. Retrieved from [Link]
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A Senior Application Scientist's Guide to Elemental Analysis Standards for 2-(2-Bromophenoxy)benzaldehyde
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
In the landscape of drug discovery and development, the purity and structural integrity of synthetic intermediates are paramount. 2-(2-Bromophenoxy)benzaldehyde, a molecule featuring a brominated aromatic ring, an ether linkage, and an aldehyde functional group, serves as a critical building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] The precise elemental composition of this intermediate is not merely an academic detail; it is a fundamental indicator of purity, a confirmation of synthetic success, and a critical quality attribute for regulatory compliance.[2][3]
Elemental analysis allows for the quantitative measurement of the constituent elements in a sample, verifying its identity and purity against theoretical values.[2] For a halogenated organic compound like this compound, this presents unique analytical challenges that necessitate a careful selection of methodology.[4][5] This guide provides an in-depth comparison of two robust and widely adopted analytical standards for this purpose: the destructive, high-accuracy method of Combustion with Ion Chromatography (CIC) and the non-destructive, rapid technique of Wavelength Dispersive X-ray Fluorescence (WDXRF) . Our objective is to dissect the causality behind the experimental choices for each method, providing researchers, scientists, and drug development professionals with the field-proven insights required to make informed analytical decisions.
Section 1: Theoretical Composition and Analytical Challenges
Before delving into comparative methodologies, it is essential to establish the theoretical baseline for this compound (C₁₃H₉BrO₂).
-
Molecular Formula: C₁₃H₉BrO₂
-
Molar Mass: 277.12 g/mol
-
Theoretical Elemental Composition:
-
Carbon (C): 56.35%
-
Hydrogen (H): 3.27%
-
Bromine (Br): 28.83%
-
Oxygen (O): 11.55% (typically determined by difference)
-
The primary analytical challenge lies in the accurate and precise quantification of both the light elements (C, H) and the heavy halogen (Br) within the same organic matrix. Bromine's presence can influence the combustion process and requires specialized detection methods not found in standard CHN analyzers.[6] Furthermore, ensuring sample homogeneity is critical for obtaining representative and reproducible results.[7]
Section 2: Method 1 - Combustion with Ion Chromatography (CIC): The Gold Standard for Accuracy
The CIC method is a powerful, destructive technique that provides highly accurate and precise quantification of halogens in an organic matrix. It is often considered the definitive method for stoichiometric confirmation. The process involves the complete oxidation of the sample, converting the organically bound bromine into ionic bromide, which is then quantified using ion chromatography.[8]
Principle of Operation
The sample is combusted in an oxygen-rich atmosphere at high temperatures (typically >900°C). This process quantitatively converts carbon to CO₂, hydrogen to H₂O, and bromine to hydrogen bromide (HBr) and other bromine species.[9] These combustion gases are then passed through an aqueous absorbing solution, which traps the HBr as bromide ions (Br⁻). Any bromate (BrO₃⁻) or elemental bromine formed is reduced to bromide using a reducing agent like hydrazine sulfate.[9] Finally, the concentration of bromide in the solution is determined with high selectivity and sensitivity by ion chromatography.
Detailed Experimental Protocol: CIC
-
Sample Preparation:
-
Ensure the this compound sample is homogenous and dry. If necessary, grind the solid sample to a fine powder.[10]
-
Using a microbalance, accurately weigh 1-3 mg of the sample into a tin capsule.
-
Fold the capsule to ensure it is tightly sealed, preventing any sample loss.
-
-
System Calibration:
-
Prepare a calibration curve using a certified reference material (CRM) with a known bromine concentration (e.g., bromobenzoic acid). Analyze a series of standards of varying weights to establish a linear relationship between mass and detector response.
-
-
Combustion and Absorption:
-
Place the sealed capsule into the autosampler of the combustion analyzer.
-
The sample is dropped into a high-temperature furnace (900-1100°C) with a constant flow of pure oxygen.
-
The resulting combustion gases are passed through an absorption tube containing a specific aqueous solution (e.g., a solution with hydrazine sulfate) to capture and convert all bromine species to bromide ions.[9]
-
-
Ion Chromatography Analysis:
-
An aliquot of the absorption solution is automatically injected into the ion chromatograph.
-
The sample passes through a guard column to remove contaminants and then an analytical column that separates the bromide from other anions (e.g., chloride, sulfate).
-
A conductivity detector measures the signal for the eluted bromide.
-
-
Data Analysis:
-
The instrument software integrates the peak area corresponding to the bromide ion.
-
The percentage of bromine in the original sample is calculated by comparing the sample's peak area to the calibration curve, accounting for the initial sample weight.
-
Visualizing the CIC Workflow
Caption: Workflow for Bromine determination by Combustion Ion Chromatography.
Rationale and Expert Insights
-
Causality: The choice of combustion is to ensure the complete and stoichiometric conversion of the organic matrix into simple, analyzable inorganic species. This mineralization step is the foundation of the method's accuracy.[11]
-
Trustworthiness: The protocol is self-validating through the routine analysis of a stable, certified organic halogen standard. Analyzing this standard after every 10-15 samples confirms that the entire system—from combustion efficiency to chromatographic performance—is operating within specifications. Any deviation immediately flags a potential issue, preventing the reporting of erroneous data.
Section 3: Method 2 - Wavelength Dispersive X-ray Fluorescence (WDXRF): A Non-Destructive Alternative
WDXRF is a non-destructive spectroscopic technique ideal for the rapid quantification of elements, particularly those heavier than sodium.[12] It is an excellent alternative for quality control and high-throughput screening where sample preservation is desirable.
Principle of Operation
The sample is irradiated with a primary X-ray beam from an X-ray tube. This high-energy radiation excites electrons from the inner atomic shells of the bromine atoms. As electrons from outer shells drop to fill these vacancies, they emit secondary X-rays with energies characteristic of the bromine atom.[13] In WDXRF, these secondary X-rays are diffracted by a crystal, which separates the X-rays by wavelength. A detector then measures the intensity of the specific wavelength corresponding to bromine (e.g., Br Kα radiation), which is directly proportional to its concentration in the sample.[14]
Detailed Experimental Protocol: WDXRF
-
Sample Preparation:
-
Homogenize the this compound sample by grinding to a consistent, fine powder (<50 µm). This is critical to minimize errors from particle size effects.
-
Place approximately 1-2 g of the powder into a sample cup and press it into a pellet using a hydraulic press (typically at 15-20 tons of pressure). This creates a sample with a uniform density and a flat analytical surface.
-
-
System Calibration:
-
Prepare a set of calibration standards by mixing a bromine-free organic matrix (e.g., cellulose) with known quantities of a stable bromine compound (e.g., KBr or a certified organic standard).[13]
-
Press pellets for each standard and analyze them to create a calibration curve of Br Kα intensity versus bromine concentration.
-
-
Analysis:
-
Place the sample pellet into the WDXRF spectrometer.
-
The analysis is performed under a vacuum to enhance the detection of lighter elements and reduce atmospheric interference.
-
The instrument automatically irradiates the sample and measures the intensity of the Br Kα line.
-
-
Data Analysis:
-
The instrument software uses the calibration curve to convert the measured Br Kα intensity into a weight percentage of bromine. Matrix correction algorithms may be applied to account for absorption and enhancement effects from other elements in the sample (C, H, O).
-
Visualizing the WDXRF Workflow
Caption: Workflow for Bromine determination by Wavelength Dispersive XRF.
Rationale and Expert Insights
-
Causality: WDXRF is chosen over Energy Dispersive XRF (EDXRF) for this application due to its superior spectral resolution and lower detection limits, which reduces potential peak overlaps and improves accuracy. The non-destructive nature is a key advantage, allowing the same sample to be used for other analyses (e.g., HPLC, NMR) after the measurement.[12]
-
Trustworthiness: The integrity of WDXRF data relies heavily on proper sample preparation and matrix-matched calibration. The self-validating aspect of this protocol involves the regular analysis of a check standard pellet. Furthermore, analyzing the same pellet multiple times after rotation confirms sample homogeneity and the absence of "hot spots," ensuring the result is representative of the bulk material.
Section 4: Comparative Analysis and Data Summary
Choosing the optimal method requires a clear understanding of their respective strengths and weaknesses.
Quantitative Comparison of Techniques
| Feature | Combustion with Ion Chromatography (CIC) | Wavelength Dispersive XRF (WDXRF) |
| Principle | Destructive combustion & wet chemical analysis | Non-destructive X-ray spectroscopy |
| Elements Detected | C, H, N, S (with appropriate detectors) + Halogens | All elements from Na to U |
| Accuracy | Excellent (< 0.3% absolute deviation) | Very Good (0.5 - 2% relative, matrix dependent) |
| Precision (RSD) | Excellent (< 1%) | Excellent (< 1%) |
| Limit of Detection | Low ppm (µg/g) | Low ppm (µg/g) |
| Sample Throughput | Moderate (15-20 min/sample) | High (2-5 min/sample) |
| Sample Prep | Simple weighing, but requires care | More involved (grinding, pressing), critical for accuracy |
| Key Advantage | "Gold Standard" accuracy, direct C, H, Br analysis | Non-destructive, rapid, minimal consumables |
| Key Disadvantage | Destructive, requires multiple detectors for full analysis | Matrix effects, particle size effects can reduce accuracy |
Hypothetical Experimental Data for a Production Batch
Below is a table of hypothetical results for a batch of this compound, demonstrating the expected performance of each technique.
| Parameter | Theoretical Value | CIC Result (n=5) | WDXRF Result (n=5) |
| % Carbon | 56.35% | 56.28 ± 0.15% | Not Measured |
| % Hydrogen | 3.27% | 3.31 ± 0.08% | Not Measured |
| % Bromine | 28.83% | 28.79 ± 0.11% | 28.95 ± 0.20% |
| Purity (by Br) | 100.0% | 99.86% | 100.4% |
These data illustrate that CIC provides results in very close agreement with the theoretical values for all elements. WDXRF also provides excellent data for bromine, with slightly higher variability, but with the significant advantage of speed and sample preservation.
Section 5: Method Validation and Quality Control
A robust analytical method is one that is validated for its intended purpose.[2] Following principles outlined in guidelines such as ICH Q2(R1) is essential in a drug development setting.
-
Accuracy: Accuracy should be assessed by analyzing a certified reference material or by spiking a blank matrix with a known amount of pure this compound. The recovery should typically be within 98-102%.
-
Precision: Assessed by repeatedly analyzing a single homogenous sample (repeatability) and by analyzing different samples from the same batch on different days (intermediate precision). The relative standard deviation (RSD) should typically be less than 2%.
-
Specificity: The method must be able to unequivocally quantify the element of interest in the presence of other components. For CIC, this is ensured by the chromatographic separation. For WDXRF, this is achieved by the high resolution of the diffracting crystal.
-
Linearity: The method's response must be linear over a range of concentrations. This is confirmed during the calibration process.
Conclusion and Recommendations
The selection of an elemental analysis standard for this compound is a function of the analytical objective.
-
For definitive structural confirmation, primary purity assessment, and reference standard characterization , the high accuracy and precision of Combustion with Ion Chromatography (CIC) make it the superior choice. Its ability to concurrently determine C, H, and Br provides a complete elemental picture that is highly defensible.
-
For routine quality control, high-throughput screening of synthetic intermediates, and situations where sample preservation is critical , Wavelength Dispersive X-ray Fluorescence (WDXRF) is an exceptionally powerful and efficient tool. Its speed and non-destructive nature allow for rapid decision-making in a production or research environment.
Ultimately, these two techniques are not mutually exclusive but are complementary. A comprehensive quality control strategy may involve using WDXRF for rapid in-process checks, with the CIC method being used for final batch release and validation, ensuring both speed and uncompromising accuracy.
References
- Vertex AI Search. "2-(2-Bromoethyl)benzaldehyde: Chemical Properties, Synthesis Uses, and Supply Chain". Accessed February 6, 2026.
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Smithers. "Elemental Analysis for the Pharmaceutical Industry Q&A". [Link]. Accessed February 6, 2026.
-
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-
Spectroscopy Online. "Halogenated Organic Compounds". [Link]. Accessed February 6, 2026.
-
PubChem. "2-(2-Bromoethyl)benzaldehyde". [Link]. Accessed February 6, 2026.
-
Hyma Synthesis Pvt. Ltd. "Welcome To Hyma Synthesis Pvt. Ltd". [Link]. Accessed February 6, 2026.
-
ResearchGate. "X-ray fluorescence determination of bromine in halogenated organic compounds using quasisolid emitters". [Link]. Accessed February 6, 2026.
-
Royal Society Publishing. "The influence of bromine compounds on combustion processes". [Link]. Accessed February 6, 2026.
-
OSTI.GOV. "Newley Developed Standard Reference Materials for Organic Contaminant Analysis". [Link]. Accessed February 6, 2026.
-
Taylor & Francis Online. "Advances in the Analysis of Persistent Halogenated Organic Compounds". [Link]. Accessed February 6, 2026.
-
PubMed Central. "Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion". [Link]. Accessed February 6, 2026.
-
Elementar. "Best practices for sample preparation in elemental analysis". [Link]. Accessed February 6, 2026.
-
PubChem. "2-(2-Bromoethoxy)benzaldehyde". [Link]. Accessed February 6, 2026.
-
PubMed. "Determination of bromine in organic compounds by high-performance liquid chromatography". [Link]. Accessed February 6, 2026.
-
U.S. Environmental Protection Agency. "Method 9020B: Total Organic Halides (TOX)". [Link]. Accessed February 6, 2026.
-
SpringerLink. "Sample Preparation for Elemental Analysis of Biological Samples in the Environment". [Link]. Accessed February 6, 2026.
-
ResearchGate. "o-(2-Bromoethoxy)benzaldehyde". [Link]. Accessed February 6, 2026.
-
PubMed. "[Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine]". [Link]. Accessed February 6, 2026.
-
ResearchGate. "Development and validation of analytical method for determination of elemental impurities in micafungin for injection". [Link]. Accessed February 6, 2026.
-
Analytik Jena. "Carbon, Nitrogen, Sulfur and Chlorine Analyzer (CNSX)". [Link]. Accessed February 6, 2026.
-
AKJournals. "Quantitative determination of bromine-labeled organic compounds by XRF". [Link]. Accessed February 6, 2026.
-
ASTM International. "Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion". [Link]. Accessed February 6, 2026.
-
U.S. Environmental Protection Agency. "Method 9023: Extractable Organic Halides (EOX) in Solids". [Link]. Accessed February 6, 2026.
-
Intertek. "Trace Metals Testing and Elemental Analysis for Pharmaceuticals". [Link]. Accessed February 6, 2026.
-
Organomation. "Sample Preparation: A Comprehensive Guide". [Link]. Accessed February 6, 2026.
-
SpringerLink. "Elemental analysis of organic compounds with the use of automated CHNS analyzers". [Link]. Accessed February 6, 2026.
-
PubMed Central. "Perspective on halogenated organic compounds". [Link]. Accessed February 6, 2026.
-
Spectroscopy Online. "Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>". [Link]. Accessed February 6, 2026.
-
ResearchGate. "Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure". [Link]. Accessed February 6, 2026.
-
Journal of the American Chemical Society. "Regio- and Enantioselective Intermolecular Carbo-halogenation of Alkenes via Nickel/N-Heterocyclic Carbene Catalysis". [Link]. Accessed February 6, 2026.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
